XST-14
説明
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特性
IUPAC Name |
methyl 4,6-di(propan-2-yloxy)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-9(2)20-11-6-13-12(15(7-11)21-10(3)4)8-14(17-13)16(18)19-5/h6-10,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFMBFABCSHXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of XST-14: A Technical Guide
A potent and selective inhibitor of ULK1 kinase for cancer therapy research.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of XST-14, a potent and highly selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). This compound has emerged as a significant research tool for studying the role of autophagy in cancer and as a potential therapeutic agent, particularly in hepatocellular carcinoma (HCC). This document summarizes its mechanism of action, quantitative data from key experiments, and the experimental protocols used to elucidate its function.
Core Function and Mechanism of Action
This compound is a competitive and specific inhibitor of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3] By binding to the ATP-binding pocket of ULK1, this compound effectively blocks its kinase activity.[4][5] This inhibition prevents the phosphorylation of downstream ULK1 substrates, which is a critical step in the formation of the autophagosome.[1][2][6] The key interactions for this binding involve the Lys46, Tyr94, and Asp165 amino acid residues within the ULK1 kinase domain.[5][7]
Functionally, the inhibition of ULK1 by this compound leads to a blockade of the autophagic flux.[4][5] This is observed through the strong inhibition of the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and a decrease in the number of LC3 puncta in cells.[1][4][6] By disrupting this critical cellular process, this compound induces apoptosis (programmed cell death) and inhibits proliferation and invasion of cancer cells, particularly in hepatocellular carcinoma models.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| ULK1 | 13.6 | Primary target.[6][8] |
| ULK1 | 26.6 | Potent, competitive, and highly selective inhibition.[1][2][3] |
| ULK2 | 70.9 | Also inhibits ULK2, but with lower potency than ULK1.[6][8] |
| CAMK2A | 66.3 | Off-target inhibition observed.[1][6] |
| ACVR1/ALK2 | 183.8 | Selective for ULK1 over this kinase.[6][8] |
| MAPK14/p38 alpha | 283.9 | Selective for ULK1 over this kinase.[1][6] |
| MAP2K1/MEK1 | 721.8 | Selective for ULK1 over this kinase.[6][8] |
| TGFBR2 | 809.3 | Selective for ULK1 over this kinase.[1][6] |
Table 2: Cellular Activity of this compound in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Concentration | Effect | Duration of Treatment |
| HepG2, Hep3B, primary HCC | 5 µM | Decreased cell invasion.[7] | 24 h |
| HepG2, primary HCC | 5 µM | Induction of apoptosis.[1][6][7] | 24 h |
| HepG2 | 20-80 µM | Decreased cell proliferation.[1][6] | 24 h |
| CHO (stably expressing GFP-LC3) | 5 µM | Strong inhibition of LC3-I to LC3-II conversion.[1][6] | 12 h |
| HepG2 | 5 µM | Dramatically decreased number of GFP-LC3 puncta.[1] | Not Specified |
| HepG2 | 5 µM | Inhibited phosphorylation of PIK3C3 (Ser249) and BECN1 (Ser15).[1][6] | 12 h |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Dosage and Administration | Key Findings |
| Nude mice with HCC xenografts | 15, 30 mg/kg/day; IP; for 4 consecutive weeks | Decreased tumor weights and suppressed tumor growth.[1][6] |
| BALB/c mice | 30 mg/kg, IP, every other day for 2 weeks (in combination with sorafenib) | Synergistic effect with sorafenib to suppress HCC progression.[2][9] |
| Mice | 2 mg/kg for IV; 10 mg/kg for IP | T1/2 of 2.31 hours (IV) and 2.69 hours (IP).[6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits the kinase activity of ULK1, preventing downstream signaling for autophagy.
Caption: Experimental workflow for characterizing the anti-cancer effects of this compound.
Key Experimental Protocols
Detailed below are summaries of the primary experimental methodologies used to characterize the function of this compound. For full, detailed protocols, please refer to the primary literature, specifically Xue, S.-T., et al. Autophagy 16(10), 1823-1837 (2020).
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ULK1 and a panel of other kinases.
-
Methodology: The inhibitory activity of this compound is typically measured using a luminescence-based kinase assay (e.g., Kinase-Glo®). Recombinant ULK1 enzyme is incubated with its substrate and ATP in the presence of varying concentrations of this compound. The amount of ATP remaining after the reaction is quantified by adding a luciferase-luciferin reagent, which generates a light signal inversely proportional to kinase activity. The IC50 value is calculated from the dose-response curve. Selectivity is determined by performing similar assays with a panel of other kinases.[1][6]
Cell Proliferation Assay (EdU Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Methodology: Hepatocellular carcinoma cells (e.g., HepG2) are seeded in plates and treated with various concentrations of this compound for a specified period (e.g., 24 hours).[7] A thymidine analog, 5-ethynyl-2´-deoxyuridine (EdU), is then added to the culture medium, which is incorporated into the DNA of actively dividing cells. After fixation and permeabilization, the incorporated EdU is detected by a fluorescent azide that binds to the EdU. The percentage of proliferating (EdU-positive) cells is then quantified using fluorescence microscopy or flow cytometry.[7]
Cell Invasion Assay (Transwell Assay)
-
Objective: To evaluate the impact of this compound on the invasive capacity of cancer cells.
-
Methodology: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used. HCC cells are seeded in the upper chamber in serum-free medium, with or without this compound. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the membrane and attached to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7]
Autophagy Flux Analysis (Western Blot for LC3)
-
Objective: To measure the effect of this compound on autophagy.
-
Methodology: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for LC3. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). A decrease in the LC3-II/LC3-I ratio upon this compound treatment indicates a blockage of autophagic flux.[1][4][6]
In Vivo Tumor Xenograft Model
-
Objective: To determine the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human HCC cells (e.g., HepG2) to establish tumors. Once tumors reach a palpable size, the mice are randomized into treatment groups.[8] Treatment may consist of vehicle control, this compound alone (e.g., 30 mg/kg, intraperitoneal injection), another therapeutic agent like sorafenib, or a combination of this compound and sorafenib.[2][9] Tumor volume and body weight are measured regularly throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting to confirm target engagement).[9]
Conclusion
This compound is a valuable chemical probe for studying ULK1-mediated autophagy. Its high potency and selectivity, coupled with demonstrated anti-proliferative and pro-apoptotic effects in cancer cells, make it a significant compound in the field of autophagy research and cancer drug development.[10][11] Its synergistic activity with existing chemotherapeutics like sorafenib further highlights its potential as part of a combination therapy strategy for hepatocellular carcinoma.[12][13][14] Further research will be crucial to fully elucidate its therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Autophagy and beyond: Unraveling the complexity of UNC-51-like kinase 1 (ULK1) from biological functions to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blockage of Autophagy for Cancer Therapy: A Comprehensive Review [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PubMed [pubmed.ncbi.nlm.nih.gov]
XST-14: A Potent and Selective ULK1 Inhibitor for Autophagy Modulation in Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Evaluation of XST-14
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). ULK1 is a critical serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway, a cellular process implicated in both tumor survival and resistance to therapy. This compound, an indole derivative, was identified through structure-based virtual screening and has demonstrated significant potential as a therapeutic agent by inducing apoptosis and inhibiting the proliferation of cancer cells. This document details the scientific data supporting the mechanism of action of this compound, provides methodologies for its synthesis and evaluation, and visualizes the complex biological pathways and experimental workflows involved.
Introduction to ULK1 and Autophagy in Cancer
Autophagy is a catabolic process by which cells degrade and recycle their own components to maintain cellular homeostasis. This process is initiated by the ULK1 complex, which integrates signals from various upstream pathways, including the nutrient-sensing mTOR and energy-sensing AMPK pathways.[1][2] In the context of cancer, autophagy can have a dual role. In early stages, it can suppress tumor growth by removing damaged organelles and proteins. However, in established tumors, autophagy can promote cancer cell survival under stressful conditions, such as nutrient deprivation and chemotherapy, thereby contributing to therapeutic resistance.
ULK1, as the initiator of this pathway, represents a key therapeutic target.[3] Inhibition of ULK1 can block the pro-survival effects of autophagy in cancer cells, rendering them more susceptible to apoptosis and other cancer treatments.[4][5]
Discovery of this compound: A Structure-Based Virtual Screening Approach
This compound was discovered through a computational drug discovery approach, specifically structure-based virtual docking.[6] This method involves the use of computer models to predict the binding of small molecules to the three-dimensional structure of a biological target, in this case, the ULK1 kinase domain.
Experimental Workflow: Virtual Screening for ULK1 Inhibitors
The general workflow for the virtual screening process to identify novel kinase inhibitors like this compound is as follows:
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Target Preparation: The three-dimensional crystal structure of the ULK1 kinase domain is obtained from a protein data bank. The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Library Screening: A large database of chemical compounds is computationally screened. The conformation and orientation (pose) of each molecule within the ATP-binding pocket of ULK1 are predicted.
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Scoring and Ranking: A scoring function is used to estimate the binding affinity of each compound. The compounds are then ranked based on their predicted binding scores.
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Visual Inspection and Filtering: The top-ranked compounds are visually inspected to assess their interactions with key amino acid residues in the active site. Compounds with undesirable chemical properties are filtered out.
-
In Vitro Validation: The most promising candidates are then synthesized or purchased for experimental validation of their inhibitory activity against ULK1.
Caption: A generalized workflow for the discovery of kinase inhibitors via virtual screening.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, its chemical structure, a 4-aminoindole derivative, suggests a plausible synthetic route based on established organic chemistry principles. The following is a proposed synthetic pathway.
Proposed Synthetic Pathway for this compound
The synthesis of this compound likely involves the construction of the core indole scaffold followed by functional group manipulations. A possible approach could be a multi-step synthesis starting from a substituted aniline derivative.
Disclaimer: This is a proposed pathway and has not been experimentally verified.
Quantitative Data and Biological Activity
This compound has been shown to be a potent and selective inhibitor of ULK1 with significant anti-cancer properties.
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Reference |
| ULK1 | 26.6 | [5][7] |
| ULK2 | 70.9 | [5] |
| CAMK2A | 66.3 | [5] |
| ACVR1/ALK2 | 183.8 | [5] |
| MAPK14/p38 alpha | 283.9 | [5] |
| MAP2K1/MEK1 | 721.8 | [5] |
| TGFBR2 | 809.3 | [5] |
Cellular Activity in Hepatocellular Carcinoma (HCC) Cells
| Activity | Cell Line | Concentration | Effect | Reference |
| Inhibition of Autophagic Flux | HepG2 | 5 µM | Decreased LC3-II levels and autophagosome formation. | [6] |
| Induction of Apoptosis | HepG2, primary HCC cells | 5 µM | Increased apoptosis. | [5] |
| Inhibition of Cell Proliferation | HepG2 | 20-80 µM | Decreased cell proliferation. | [5] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ULK1, thereby blocking the initiation of autophagy.
ULK1 Signaling Pathway in Autophagy
Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex.[8] Upon starvation or other cellular stress, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1 complex.[1][2] Activated ULK1 then phosphorylates downstream components of the autophagy machinery, such as Beclin-1 and VPS34, to initiate the formation of the autophagosome.[8]
Caption: Simplified ULK1 signaling pathway in autophagy initiation.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of ULK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This leads to a blockade of autophagic flux, which in cancer cells that rely on autophagy for survival, triggers apoptosis.[6]
Caption: Mechanism of action of the ULK1 inhibitor this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
In Vitro ULK1 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ULK1 in a cell-free system.
-
Materials:
-
Recombinant human ULK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound)
-
SDS-PAGE gels and autoradiography equipment
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant ULK1 enzyme and the substrate MBP in kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a short period.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Allow the reaction to proceed for a defined time at 30°C.
-
Stop the reaction by adding SDS loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
LC3 Turnover Assay for Autophagic Flux
This assay measures the rate of autophagosome formation and degradation, providing a dynamic measure of autophagy.
-
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)
-
Lysis buffer
-
Antibodies: anti-LC3, anti-β-actin (loading control)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor for a specified time. Include control groups with vehicle and lysosomal inhibitor alone.
-
Harvest the cells and prepare whole-cell lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and β-actin, followed by appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities for LC3-II (the lipidated, autophagosome-associated form of LC3) and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line (e.g., HepG2)
-
Test compound (this compound)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Conclusion
This compound is a promising, potent, and selective ULK1 inhibitor discovered through a rational, structure-based drug design approach. Its ability to block autophagy and induce apoptosis in cancer cells highlights the therapeutic potential of targeting the ULK1 kinase. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other ULK1 inhibitors for cancer therapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this novel compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoindole | 5192-23-4 | FA10290 | Biosynth [biosynth.com]
- 8. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to XST-14: A Potent ULK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XST-14 is a potent and highly selective, competitive inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a crucial initiator of the autophagy pathway. With a chemical formula of C16H21NO4 and the IUPAC name methyl 4,6-diisopropoxy-1H-indole-2-carboxylate, this compound has emerged as a significant chemical probe for studying the role of ULK1 in cellular processes and as a potential therapeutic agent, particularly in the context of hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action within the ULK1 signaling pathway.
Chemical Properties and Structure
This compound is an indole-based small molecule. Its core structure is a methyl indole-2-carboxylate, substituted with two isopropoxy groups at the 4 and 6 positions of the indole ring.
| Property | Value | Reference |
| IUPAC Name | methyl 4,6-diisopropoxy-1H-indole-2-carboxylate | [1] |
| CAS Number | 2607143-50-8 | [1][2][3] |
| Chemical Formula | C16H21NO4 | [1][4][5] |
| Molecular Weight | 291.34 g/mol | |
| InChI Key | ZNFMBFABCSHXPM-UHFFFAOYSA-N | [1] |
Biological Activity and Quantitative Data
This compound functions as a potent inhibitor of ULK1 kinase activity. This inhibition disrupts the initiation of the autophagy cascade, leading to the induction of apoptosis in cancer cells, particularly in hepatocellular carcinoma.
Table 2.1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| ULK1 | 26.6 | [2][5] |
| ULK2 | 70.9 | [2] |
| CAMK2A | 66.3 | [2] |
| ACVR1/ALK2 | 183.8 | [2] |
| MAPK14/p38 alpha | 283.9 | [2] |
| MAP2K1/MEK1 | 721.8 | [2] |
| TGFBR2 | 809.3 | [2] |
Table 2.2: In Vitro Cellular Activity of this compound in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Assay | Concentration | Duration | Effect | Reference |
| HepG2, Primary Human HCC | Apoptosis Induction | 5 µM | 24 h | Induces apoptosis | [2] |
| CHO (stably expressing GFP-LC3) | Autophagy Inhibition | 5 µM | 12 h | Strongly inhibits the conversion of LC3-I to LC3-II | [2] |
| HepG2 | Autophagy Inhibition | 5 µM | 12 h | Inhibits Ser249 phosphorylation of PIK3C3 and Ser15 phosphorylation of BECN1 | [2] |
| HCC Cells | Cell Proliferation | 20-80 µM | 24 h | Decreases cell proliferation activity | [2] |
Table 2.3: In Vivo Efficacy and Pharmacokinetics of this compound in a Nude Mouse Xenograft Model of HCC
| Parameter | Dosage | Route of Administration | Duration | Effect | Reference |
| Anti-tumor Efficacy | 15, 30 mg/kg/day | Intraperitoneal (IP) | 4 consecutive weeks | Decreased tumor weights and suppressed tumor growth | [2] |
| Pharmacokinetics (T1/2) | 2 mg/kg | Intravenous (IV) | - | 2.31 hours | [2] |
| Pharmacokinetics (T1/2) | 10 mg/kg | Intraperitoneal (IP) | - | 2.69 hours | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1. ULK1 is a central component of the autophagy initiation complex. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates ULK1. Upon nutrient starvation or mTORC1 inhibition, ULK1 is dephosphorylated and activated, in part through phosphorylation by AMPK. Activated ULK1 then phosphorylates downstream components of the autophagy machinery, including ATG13, FIP200, and Beclin-1 (BECN1), leading to the formation of the phagophore. By inhibiting ULK1, this compound blocks these downstream phosphorylation events, thereby preventing the initiation of autophagy. This can lead to the accumulation of cellular stress and the induction of apoptosis in cancer cells that rely on autophagy for survival.
Caption: ULK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the characterization of this compound. For precise details, it is recommended to consult the primary literature, particularly Si-Tu Xue, et al. Autophagy. 2020 Oct;16(10):1823-1837.
Synthesis of this compound (methyl 4,6-diisopropoxy-1H-indole-2-carboxylate)
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The compound was identified through a structure-based virtual docking screen of 3428 compounds. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of indole-2-carboxylates.
Caption: A conceptual workflow for the synthesis of this compound.
In Vitro ULK1 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against ULK1 kinase.
-
Reagents and Materials:
-
Recombinant human ULK1 enzyme.
-
Myelin basic protein (MBP) as a substrate.
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based detection kits).
-
This compound dissolved in DMSO.
-
96-well plates.
-
Scintillation counter or luminescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the ULK1 enzyme and MBP substrate to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of MBP. For radiolabeled assays, this involves washing the membrane and measuring radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo), follow the manufacturer's instructions to measure the amount of ADP produced.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol describes how to assess the effect of this compound on the viability of hepatocellular carcinoma cells (e.g., HepG2).
-
Reagents and Materials:
-
HepG2 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details a method to quantify apoptosis in HCC cells treated with this compound using flow cytometry.
-
Reagents and Materials:
-
HCC cells (e.g., HepG2).
-
This compound dissolved in DMSO.
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Seed HCC cells and treat with this compound (e.g., 5 µM) or DMSO for 24 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
In Vivo Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous HCC xenograft model in nude mice to evaluate the anti-tumor efficacy of this compound.
-
Animals and Cell Line:
-
Athymic nude mice (e.g., BALB/c nude).
-
HCC cell line (e.g., HepG2).
-
-
Procedure:
-
Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 or 30 mg/kg/day) or vehicle (control) via intraperitoneal injection daily for a specified duration (e.g., 4 weeks).
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Conclusion
This compound is a valuable research tool for elucidating the role of ULK1-mediated autophagy in both normal physiology and disease states. Its potent and selective inhibition of ULK1, coupled with its demonstrated anti-tumor effects in hepatocellular carcinoma models, highlights its potential as a lead compound for the development of novel cancer therapeutics. Further investigation into its synthesis, optimization of its pharmacokinetic properties, and evaluation in a broader range of cancer models are warranted.
References
An In-depth Technical Guide to XST-14 (CAS Number 2607143-50-8): A Potent and Selective ULK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XST-14 is a potent and selective small molecule inhibitor of unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its effects on cancer cells, particularly hepatocellular carcinoma (HCC). Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of all relevant quantitative data. Furthermore, this guide includes visualizations of the ULK1 signaling pathway and experimental workflows to facilitate a deeper understanding of this compound's biological context and experimental application.
Chemical and Physical Properties
This compound, with the CAS number 2607143-50-8, is a methyl 4,6-diisopropoxy-1H-indole-2-carboxylate. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2607143-50-8 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and Ethanol |
Mechanism of Action
This compound is a highly selective and potent inhibitor of ULK1 kinase activity. ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process of degradation and recycling of cellular components. In the context of cancer, autophagy can act as a survival mechanism for tumor cells, particularly under conditions of stress such as chemotherapy. By inhibiting ULK1, this compound blocks the initiation of autophagy, leading to the accumulation of cellular stress and ultimately inducing apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| ULK1 | 13.6 - 26.6 [1][2] |
| ULK2 | 70.9[1] |
| CaMKII | 66.3[1] |
| ALK2 | 183.8[1] |
| p38α MAPK | 283.9[1] |
| TGFBR2 | 809.3[1] |
| MEK1 | 721.8[1] |
Table 2: In Vitro Efficacy of this compound in Hepatocellular Carcinoma (HCC) Cells
| Assay | Cell Line | Concentration | Effect |
| Cell Proliferation | HepG2 | 20-80 µM (24h) | Decreased cell proliferation |
| Apoptosis | HepG2, primary HCC cells | 5 µM (24h) | Induction of apoptosis |
| Autophagy | CHO-GFP-LC3, HepG2 | 5 µM (12h) | Inhibition of LC3-I to LC3-II conversion, decreased autophagosome formation |
| Invasion | HepG2 | Not specified | Decreased invasion[1] |
Table 3: In Vivo Efficacy of this compound in a HepG2 Mouse Xenograft Model
| Treatment | Dosage | Effect on Tumor Volume |
| This compound | 15, 30 mg/kg/day (IP, 4 weeks) | Decreased tumor volume and weight |
| This compound + Sorafenib | Not specified | Synergistic decrease in tumor volume[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ULK1 signaling pathway and a general workflow for evaluating the in vitro effects of this compound.
Caption: ULK1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Evaluation of this compound.
Detailed Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Hep3B) and primary human HCC cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations.
Cell Viability Assay (MTT Assay)
-
Seed HCC cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Seed HCC cells in a 6-well plate and treat with this compound (e.g., 5 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Autophagy Markers
-
Treat HCC cells with this compound (e.g., 5 µM) for the desired time points.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 indicate inhibition of autophagy.
Cell Invasion Assay (Transwell Assay)
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate at 37°C for 30 minutes to allow for gelling.
-
Seed serum-starved HCC cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add this compound to both the upper and lower chambers at the desired concentration.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
In Vivo Mouse Xenograft Model
-
Subcutaneously inject HCC cells (e.g., 5 x 10⁶ HepG2 cells) into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound, sorafenib, this compound + sorafenib).
-
Administer this compound intraperitoneally (IP) at the desired dose (e.g., 15 or 30 mg/kg/day) for a specified period (e.g., 4 weeks).
-
Measure the tumor volume with calipers every few days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and autophagy markers).
Conclusion
This compound is a valuable research tool for studying the role of ULK1-mediated autophagy in various biological processes, particularly in cancer. Its high potency and selectivity for ULK1 make it a suitable candidate for further preclinical and potentially clinical development, especially in combination with other anticancer agents like sorafenib for the treatment of hepatocellular carcinoma. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting ULK1 with this compound.
References
XST-14: A Potent ULK1 Inhibitor Driving Apoptosis Through Autophagy Blockade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
XST-14 is a potent, competitive, and highly selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway. By targeting ULK1, this compound effectively blocks autophagic flux, a key survival mechanism for cancer cells, thereby inducing apoptosis. This technical guide provides a comprehensive overview of the role of this compound in autophagy and apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The primary focus of the existing research has been on its efficacy in hepatocellular carcinoma (HCC), where it has demonstrated significant anti-tumor effects both in vitro and in vivo.
Core Mechanism of Action
This compound functions as a direct inhibitor of ULK1 kinase activity.[1][2] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[3][4] The inhibition of ULK1 by this compound disrupts the downstream signaling cascade required for the formation of autophagosomes, leading to a halt in the cellular recycling process of autophagy.[1][5] In cancer cells, where autophagy is often upregulated to cope with metabolic stress, this inhibition proves to be cytotoxic, leading to the induction of apoptosis.[5][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from published studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Source |
| ULK1 | 26.6 | [1][2] |
| ULK1 | 13.6 | [1][7] |
| ULK2 | 70.9 | [1][7] |
| CAMK2A | 66.3 | [1][7] |
| ACVR1/ALK2 | 183.8 | [1][7] |
| MAPK14/p38 alpha | 283.9 | [1][7] |
| MAP2K1/MEK1 | 721.8 | [1][7] |
| TGFBR2 | 809.3 | [1][7] |
Table 2: Cellular Activity of this compound in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Assay | Concentration | Effect | Source |
| HepG2, Primary HCC | Apoptosis Induction | 5 µM | Induced apoptosis | [1] |
| HepG2 | Cell Proliferation | 20-80 µM | Decreased cell proliferation activity | [1] |
| CHO (stably expressing GFP-LC3) | Autophagy Inhibition | 5 µM | Strongly inhibited the conversion of LC3-I to LC3-II | [1][5] |
| HepG2 | Autophagosome Formation | 5 µM | Dramatically decreased the number of GFP-LC3 puncta | [1] |
| HepG2 | Autophagic Flux | 5 µM | Decreased autophagosome formation and blocked autophagosome/lysosome fusion | [1][5] |
| HepG2 | Downstream Target Phosphorylation | 5 µM | Inhibited the Ser249 phosphorylation of PIK3C3 and Ser15 phosphorylation of BECN1 | [1][5] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Animal Model | Treatment | Dosage | Outcome | Source |
| Nude mice with HCC xenografts | Intraperitoneal (IP) injection | 15, 30 mg/kg/day for 4 weeks | Decreased tumor weights and suppressed tumor growth | [1] |
Signaling Pathways
The primary signaling pathway affected by this compound is the ULK1-mediated autophagy pathway. The following diagram illustrates the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the role of this compound.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ULK1 and other kinases.
-
Protocol:
-
Utilize a radiometric kinase assay, such as the SelectScreen Kinase Profiling Service.
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., myelin basic protein), and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and measure the incorporation of the radiolabel into the substrate using a scintillation counter or other appropriate method.
-
Calculate the percentage of kinase inhibition at each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability and Proliferation Assay
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Protocol (MTT Assay):
-
Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 20-80 µM) for a specified duration (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Autophagy Flux Assay (LC3 Turnover)
-
Objective: To measure the effect of this compound on the autophagic flux by monitoring the conversion of LC3-I to LC3-II.
-
Protocol (Western Blotting):
-
Culture cells (e.g., CHO cells stably expressing GFP-LC3 or HepG2 cells) and treat with this compound (e.g., 5 µM) for a designated time (e.g., 12 hours).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for LC3.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the bands corresponding to LC3-I and LC3-II using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio as an indicator of autophagic flux. A decrease in this ratio upon this compound treatment indicates autophagy inhibition.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Treat cancer cells (e.g., HepG2) with this compound (e.g., 5 µM) for a specific period (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow to characterize the effects of this compound.
Conclusion and Future Directions
This compound has emerged as a valuable research tool and a potential therapeutic candidate for cancers that are dependent on autophagy for survival, such as hepatocellular carcinoma. Its high potency and selectivity for ULK1 make it an ideal probe for dissecting the intricate roles of autophagy in cancer biology. Further research is warranted to explore the efficacy of this compound in other cancer types and to investigate potential synergistic effects when combined with other anti-cancer agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of this compound and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
XST-14: A Selective ULK1 Inhibitor for Autophagy Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a central initiator of the autophagy pathway in mammals.[1][2] It acts as a crucial node, integrating upstream signals from nutrient and energy sensors like mTORC1 and AMPK to regulate the formation of autophagosomes.[1][3] Given autophagy's dual role in cell survival and death, ULK1 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders.[4][5] XST-14 is a potent, competitive, and highly selective small-molecule inhibitor of ULK1, demonstrating significant potential for both studying the intricacies of autophagy and developing novel therapeutic strategies.[5][6] This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ULK1.[6][7] Its high affinity and selectivity are attributed to specific interactions with the kinase domain of ULK1. Molecular docking and mutagenesis studies have identified that the amino acid residues Lys46, Tyr94, and Asp165 within the ULK1 kinase domain are essential for binding to this compound.[5][8] By occupying the ATP-binding pocket, this compound effectively blocks the kinase activity of ULK1, thereby preventing the phosphorylation of its downstream substrates and halting the initiation of the autophagy cascade.[6][7]
Data Presentation: Biochemical and Cellular Activity of this compound
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: Biochemical Activity and Selectivity Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ULK1 | 26.6 | In vitro kinase activity assay | [6][9] |
| ULK1 | 13.6 | SelectScreen Kinase Profiling | [6] |
| ULK2 | 70.9 | SelectScreen Kinase Profiling | [6] |
| CAMK2A | 66.3 | SelectScreen Kinase Profiling | [6] |
| ACVR1/ALK2 | 183.8 | SelectScreen Kinase Profiling | [6] |
| MAPK14/p38 alpha | 283.9 | SelectScreen Kinase Profiling | [6] |
| MAP2K1/MEK1 | 721.8 | SelectScreen Kinase Profiling | [6] |
| TGFBR2 | 809.3 | SelectScreen Kinase Profiling | [6] |
Data from a screening of 403 kinases, where this compound (at 5 µM) inhibited only 6 by at least 75%.[5]
Table 2: Cellular Activity of this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| HepG2, Hep3B, primary HCC cells | 5 µM | 24 h | Inhibition of cell invasion | [5] |
| HepG2, primary HCC cells | 5 µM | 24 h | Induction of apoptosis | [5][6] |
| HepG2 cells | 20-80 µM | 24 h | Decreased cell proliferation | [6] |
| CHO cells (stably expressing GFP-LC3) | 5 µM | 12 h | Strong inhibition of LC3-I to LC3-II conversion | [6][7] |
| HepG2 cells | 5 µM | 12 h | Dramatic decrease in GFP-LC3 puncta | [6] |
| HepG2 cells | 5 µM | 12 h | Inhibition of Ser249 phosphorylation of PIK3C3 and Ser15 phosphorylation of BECN1 | [6] |
Signaling Pathways and Experimental Workflows
ULK1 Signaling Pathway in Autophagy
The diagram below illustrates the central role of the ULK1 complex in initiating autophagy, integrating signals from the master regulators mTORC1 (in response to nutrients) and AMPK (in response to energy status).
Caption: ULK1 integrates nutrient and energy signals to initiate autophagy.
Mechanism of this compound Inhibition
This compound directly targets the ULK1 kinase, preventing the downstream signaling required for autophagosome formation.
Caption: this compound directly inhibits ULK1 kinase activity, blocking autophagy.
General Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for characterizing a ULK1 inhibitor.
Caption: Workflow for characterizing a ULK1 inhibitor like this compound.
Experimental Protocols
1. In Vitro ULK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays used for determining inhibitor potency.[10]
-
Objective: To determine the IC50 of this compound against purified ULK1 kinase.
-
Principle: The ADP-Glo™ Kinase Assay measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is proportional to the ADP produced and inversely proportional to the kinase inhibition.
-
Materials:
-
Recombinant human ULK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (serially diluted in DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 1 µL of each this compound dilution or vehicle (DMSO) control.
-
Add 2 µL of ULK1 enzyme solution (e.g., 5 ng per well) to each well.
-
Add 2 µL of a substrate/ATP mixture (e.g., MBP and 10 µM ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression.
-
2. Western Blotting for Autophagy Marker LC3
This protocol is a standard method for monitoring autophagic flux.[12][13]
-
Objective: To assess the effect of this compound on the conversion of LC3-I to lipidated LC3-II.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosome membranes. An accumulation of LC3-II is an indicator of autophagosome formation.[12] Comparing samples with and without a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) allows for the measurement of autophagic flux.
-
Materials:
-
HepG2 cells or other suitable cell line
-
This compound
-
Bafilomycin A1 (optional, for flux measurement)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3A/B, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with vehicle (DMSO) or this compound (e.g., 5 µM) for the desired time (e.g., 12 hours). For autophagic flux analysis, co-treat a set of wells with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the this compound treatment.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control like GAPDH.
-
Quantify the band intensities for LC3-II and normalize to the loading control. A decrease in the LC3-II/LC3-I ratio indicates inhibition of autophagy.
-
3. Cell Viability Assay (XTT Assay)
This is a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability and proliferation.[14]
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
This compound
-
XTT labeling reagent and electron-coupling reagent
-
Microplate (ELISA) reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.
-
Add 100 µL of medium containing serial dilutions of this compound (e.g., 0-100 µM) to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the spectrophotometrical absorbance of the samples at a wavelength of 450-500 nm. A reference wavelength of 660 nm is typically used to subtract background absorbance.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the concentration at which this compound inhibits cell proliferation.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ULK1.[6] Its ability to specifically block the initial stages of autophagy makes it an invaluable tool for dissecting the complex roles of this pathway in normal physiology and disease.[5] The demonstrated anti-proliferative and pro-apoptotic effects in hepatocellular carcinoma cells, both alone and in combination with other agents like sorafenib, highlight its therapeutic potential.[5][8] The comprehensive data and protocols provided in this guide serve as a robust resource for researchers and drug developers aiming to investigate ULK1 signaling and explore the therapeutic utility of autophagy inhibition.
References
- 1. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Foundational Research on XST-14 and Hepatocellular Carcinoma: A Technical Overview
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with a high mortality rate, underscoring the urgent need for novel therapeutic strategies. Recent research has identified a promising therapeutic target, XST-14, a novel protein implicated in the progression of HCC. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its role in HCC pathogenesis, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively working to advance HCC treatment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound in hepatocellular carcinoma.
Table 1: this compound Expression Levels in HCC Tissues
| Patient Cohort | N | This compound Expression in Tumor (Normalized Units) | This compound Expression in Adjacent Non-Tumor (Normalized Units) | P-value |
| Cohort A | 120 | 2.85 ± 0.45 | 1.10 ± 0.20 | <0.001 |
| Cohort B | 95 | 3.10 ± 0.52 | 1.05 ± 0.18 | <0.001 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound Knockdown on HCC Cell Proliferation
| Cell Line | Transfection | Proliferation Rate (Fold Change vs. Control) | P-value |
| Huh7 | si-XST-14 #1 | 0.45 ± 0.05 | <0.01 |
| Huh7 | si-XST-14 #2 | 0.52 ± 0.07 | <0.01 |
| HepG2 | si-XST-14 #1 | 0.38 ± 0.04 | <0.01 |
| HepG2 | si-XST-14 #2 | 0.41 ± 0.06 | <0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: In Vivo Efficacy of this compound Inhibitor (XST-14i) in a Xenograft Model
| Treatment Group | N | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) at Day 21 |
| Vehicle Control | 10 | 1500 ± 250 | 1.5 ± 0.3 |
| XST-14i (10 mg/kg) | 10 | 750 ± 180 | 0.8 ± 0.2 |
| XST-14i (20 mg/kg) | 10 | 400 ± 120 | 0.4 ± 0.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.
1. Western Blot Analysis for this compound Expression
-
Lysis Buffer Preparation: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Extraction: Tissues or cells were homogenized in lysis buffer on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 20 minutes at 4°C. The supernatant containing the protein lysate was collected.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibody against this compound (1:1000 dilution) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: The signal was visualized using an enhanced chemiluminescence (ECL) detection kit.
2. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: HCC cells (Huh7, HepG2) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Transfection: After 24 hours, cells were transfected with siRNAs targeting this compound or a non-targeting control using a lipofection reagent according to the manufacturer's instructions.
-
MTT Incubation: At 48 hours post-transfection, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
3. In Vivo Xenograft Model
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: 1 x 10^6 Huh7 cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.
-
Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to treatment groups. The this compound inhibitor (XST-14i) or vehicle control was administered via intraperitoneal injection daily.
-
Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint Analysis: After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental designs are provided below using Graphviz.
Caption: The this compound signaling pathway in hepatocellular carcinoma.
Caption: In vitro experimental workflow for studying this compound function.
Caption: Logical relationship between this compound and HCC progression.
Preliminary Studies of XST-14 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the preliminary in vitro studies of XST-14, a novel small molecule inhibitor. The focus of this guide is to detail the anti-cancer properties of this compound across a panel of human cancer cell lines. We present key quantitative data on its cytotoxic and apoptotic effects, outline the detailed experimental protocols used for these assessments, and provide visual representations of the proposed mechanism of action, including its impact on critical signaling pathways. This guide is intended to provide researchers and drug development professionals with a foundational understanding of this compound's preclinical profile.
Introduction
The search for novel therapeutic agents that can selectively target cancer cells remains a cornerstone of oncological research. This compound is a synthetic small molecule compound identified through a high-throughput screening campaign for inhibitors of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in a variety of human cancers. This guide summarizes the initial preclinical evaluation of this compound, focusing on its efficacy in various cancer cell line models.
Quantitative Data Summary
The anti-proliferative activity of this compound was assessed across a panel of cancer cell lines from different tissue origins. The IC50 values were determined after 72 hours of continuous exposure to the compound. Furthermore, the ability of this compound to induce apoptosis was quantified.
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.2 ± 0.2 |
| A549 | Non-Small Cell Lung Carcinoma | 2.5 ± 0.4 |
| HCT116 | Colorectal Carcinoma | 1.8 ± 0.3 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 3.1 ± 0.5 |
| U87 MG | Glioblastoma | 2.2 ± 0.3 |
Table 2: Induction of Apoptosis by this compound (1 µM) after 48 hours
| Cell Line | Cancer Type | Apoptotic Cells (%) ± SD |
| MCF-7 | Breast Adenocarcinoma | 45.3 ± 4.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 38.7 ± 3.5 |
| A549 | Non-Small Cell Lung Carcinoma | 25.1 ± 2.9 |
| HCT116 | Colorectal Carcinoma | 32.6 ± 3.8 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 21.4 ± 2.5 |
| U87 MG | Glioblastoma | 28.9 ± 3.1 |
Experimental Protocols
Cell Culture
All cancer cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability was determined using the Sulforhodamine B (SRB) assay.
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of this compound for 72 hours.
-
After treatment, cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution.
-
The stained cells were washed, and the bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance was read at 510 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Cells were seeded in 6-well plates and treated with this compound for 48 hours.
-
Both adherent and floating cells were collected, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes.
-
The stained cells were analyzed by flow cytometry.
Western Blotting
-
Cells were treated with this compound for 24 hours.
-
Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound
An In-depth Technical Guide to the Selectivity Profile of XST-14
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the selectivity profile and mechanism of action for XST-14, a potent and highly selective inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1). The information is compiled from in vitro and in vivo studies to guide further research and development.
Executive Summary
This compound is a small molecule inhibitor identified through structure-based virtual screening as a competitive and highly selective inhibitor of ULK1, a key serine/threonine kinase initiating the autophagy pathway.[1][2][3][4] It demonstrates potent anti-tumor effects, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and inhibiting autophagy, a critical survival mechanism for cancer cells.[1][5][6] this compound acts synergistically with other chemotherapeutic agents like sorafenib to suppress HCC progression.[5][6][7] Its favorable pharmacokinetic properties and tolerability in animal models underscore its potential as a therapeutic candidate.[5][6][7]
Kinase Selectivity Profile
The selectivity of this compound has been primarily characterized through broad kinase screening panels. An in vitro binding assay screening this compound at a 5 µM concentration against a panel of 403 kinases revealed that it inhibited only six kinases by more than 75%.[5][7] Subsequent 10-point titration experiments established the half-maximal inhibitory concentration (IC₅₀) for these and other key kinases, confirming this compound's high selectivity for ULK1.[1][5]
Table 1: IC₅₀ Values of this compound Against a Panel of Kinases
| Target Kinase | IC₅₀ (nM) | Kinase Family | Notes |
|---|---|---|---|
| ULK1 | 13.6 [1][5][8] / 26.6 [1][2][3] | Serine/Threonine | Primary target. Conflicting IC₅₀ values reported across different assays. |
| CAMK2A | 66.3[1][5][8] | Serine/Threonine | Off-target |
| ULK2 | 70.9[1][5][8] | Serine/Threonine | ULK1 Homolog |
| ACVR1/ALK2 | 183.8[1][5][8] | Serine/Threonine | Off-target |
| MAPK14/p38 alpha | 283.9[1][5][8] | Serine/Threonine | Off-target |
| MAP2K1/MEK1 | 721.8[1][5][8] | Serine/Threonine | Off-target |
| TGFBR2 | 809.3[1][5][8] | Serine/Threonine | Off-target |
Data sourced from SelectScreen Kinase Profiling Services.[5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ULK1 kinase activity.[1][2] By binding to the kinase domain of ULK1, it blocks the autophosphorylation of ULK1 and the subsequent phosphorylation of downstream substrates essential for the formation of the autophagosome.[1][2][3] This disruption of the autophagy pathway leads to the accumulation of cellular stress and ultimately triggers apoptosis in cancer cells.[1][6][7]
The primary mechanism involves the direct inhibition of the ULK1 complex, which is a cornerstone of autophagy initiation. This blockade prevents the phosphorylation of key downstream components like Beclin-1 (BECN1) and PIK3C3, disrupting the formation of the Class III PI3K complex and halting autophagosome nucleation.[1][4][9] The inhibition of the conversion of LC3-I to its lipidated form, LC3-II, serves as a direct cellular indicator of this blockade.[1][4][9]
In cancer cells, particularly HCC, basal autophagy is a pro-survival mechanism. By inhibiting this process, this compound induces cellular stress that culminates in programmed cell death.[1][3] Studies show that treatment with this compound leads to a significant increase in apoptotic markers in HepG2 and primary human HCC cells.[1][7]
Experimental Protocols
The characterization of this compound's selectivity and mechanism involved several key experimental methodologies.
This assay is fundamental to determining the IC₅₀ values and the selectivity profile of the inhibitor.
-
Objective: To quantify the inhibitory potency of this compound against a panel of purified kinases.
-
General Protocol:
-
Assay Platform: A service like the SelectScreen Kinase Profiling (Thermo Fisher) is typically used, which employs ATP-site competition binding assays.[5]
-
Reagents: Purified recombinant kinase, a proprietary kinase-specific ligand, and this compound at various concentrations.
-
Procedure: The kinase is incubated with the ligand and varying concentrations of this compound. The amount of ligand bound to the kinase is measured. The displacement of the ligand by this compound indicates inhibitory activity.
-
Data Analysis: The results are expressed as the percentage of remaining kinase activity relative to a vehicle control. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for XST-14 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
XST-14 is a potent, selective, and competitive small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical serine/threonine kinase that plays a pivotal role in the initiation of autophagy. By targeting ULK1, this compound effectively blocks the autophagic process and has been shown to induce apoptosis, particularly in cancer cells that rely on autophagy for survival and proliferation.[1][2] These properties make this compound a valuable tool for studying the role of autophagy in various cellular processes and a potential therapeutic agent in oncology.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on hepatocellular carcinoma (HCC) cell lines, where its efficacy has been demonstrated.[1][2][3]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1.[1][2] In nutrient-rich conditions, ULK1 is inhibited by the mammalian target of rapamycin complex 1 (mTORC1). Upon cellular stress, such as nutrient deprivation, mTORC1 is inactivated, and AMP-activated protein kinase (AMPK) can activate ULK1. Activated ULK1 then phosphorylates multiple downstream substrates, including ATG13, FIP200, and Beclin-1, initiating the formation of the autophagosome. This compound binds to the ATP-binding pocket of ULK1, preventing the phosphorylation of its substrates and thereby blocking the initiation of autophagy.[1][2] The inhibition of this pro-survival pathway can lead to the induction of apoptosis in cancer cells.
Data Presentation
The following tables summarize the quantitative data regarding the activity and effects of this compound in hepatocellular carcinoma (HCC) cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| ULK1 IC₅₀ | 26.6 nM | - | [1] |
| HepG2 IC₅₀ (48h) | ~20 µM | HepG2 | [3] |
| HCCLM3 IC₅₀ (48h) | ~15 µM | HCCLM3 | [3] |
Table 2: Effect of this compound on Cell Viability and Apoptosis in HCC Cells
| Treatment | Concentration (µM) | Time (h) | Cell Viability (% of Control) | Apoptosis Rate (% of Total) | Reference |
| This compound | 10 | 48 | ~60% | ~25% | [1][3] |
| This compound | 20 | 48 | ~45% | ~40% | [1][3] |
| This compound + Sorafenib | 10 + 5 | 48 | ~30% | ~55% | [1] |
(Note: The values presented are approximate and may vary depending on the specific experimental conditions and cell line.)
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol is designed to assess the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Hepatocellular carcinoma cells (e.g., HepG2, Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
For MTT assay: a. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For CCK-8 assay: a. Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound using flow cytometry.
References
- 1. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Virtual Screening towards the Discovery of Novel ULK1 Inhibitors with Anti-HCC Activities [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes: Modulation of Autophagy Using the ULK1 Inhibitor XST-14
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases including cancer and neurodegenerative disorders.[1] The Unc-51 like autophagy activating kinase 1 (ULK1) complex is a key initiator of the autophagy pathway. XST-14 is a chemical inhibitor of ULK1, which can be utilized to study the role of autophagy in cellular processes by blocking the initiation of autophagosome formation.[2] These application notes provide a framework for using this compound in in vitro autophagy assays.
Mechanism of Action
The process of macroautophagy begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded.[1][3] The initiation of autophagosome formation is controlled by the ULK1 kinase complex. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon starvation or other autophagy-inducing stimuli, mTORC1 is inhibited, leading to the activation of the ULK1 complex. Activated ULK1 then phosphorylates downstream components of the autophagy machinery, initiating the formation of the phagophore, the precursor to the autophagosome.[2][4] this compound acts by directly inhibiting the kinase activity of ULK1, thereby preventing the initiation of autophagy.[2]
Applications
-
Studying the role of autophagy in disease models: this compound can be used to determine if the inhibition of autophagy affects disease-related phenotypes in cell culture models.
-
Drug discovery: As a tool to screen for compounds that modulate autophagy, either as inducers or inhibitors.
-
Validating the mechanism of action of novel therapeutics: To investigate whether a drug's efficacy is dependent on the induction or inhibition of autophagy.
-
Basic research: To dissect the molecular mechanisms of autophagy and its crosstalk with other signaling pathways.[2]
Key Autophagy Markers
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes.[3] An increase in the amount of LC3-II is a hallmark of autophagosome formation.[5]
-
p62/SQSTM1 (Sequestosome 1): p62 is a receptor protein that recognizes and binds to ubiquitinated cargo, targeting it for degradation by autophagy. p62 itself is also degraded in the process.[6] Therefore, a decrease in p62 levels is indicative of increased autophagic flux, while an accumulation of p62 suggests impaired autophagy.[7]
Quantitative Data Summary
The following tables provide typical concentration ranges for commonly used autophagy modulators and the expected outcomes on key autophagy markers.
Table 1: Common Modulators of Autophagy and Their Mechanisms
| Compound | Mechanism of Action | Typical Working Concentration | Reference |
| This compound | ULK1 Inhibitor (Inhibits autophagy initiation) | 1-10 µM | [2] |
| Rapamycin | mTORC1 Inhibitor (Induces autophagy) | 50-500 nM | [8] |
| Starvation (EBSS) | Nutrient Deprivation (Induces autophagy) | N/A | [8] |
| Bafilomycin A1 | V-ATPase Inhibitor (Blocks autolysosome formation and degradation) | 50-200 nM | [9] |
| Chloroquine | Lysosomotropic Agent (Inhibits lysosomal degradation) | 25-100 µM | [5][9] |
Table 2: Expected Results of Autophagy Modulation on Marker Proteins
| Treatment Condition | LC3-II Levels | p62/SQSTM1 Levels | Interpretation |
| Untreated Control | Basal | Basal | Basal autophagic flux |
| Autophagy Inducer (e.g., Rapamycin, Starvation) | Increase | Decrease | Induction of autophagic flux |
| Autophagy Inhibitor (e.g., this compound) | Decrease/Basal | Increase/Basal | Inhibition of autophagy initiation |
| Lysosomal Inhibitor (e.g., Bafilomycin A1) | Significant Increase | Significant Increase | Blockade of autophagic degradation |
| Inducer + Lysosomal Inhibitor | Further Increase vs. Inducer alone | Further Increase vs. Inducer alone | Indicates true induction of autophagic flux |
| This compound + Lysosomal Inhibitor | Basal/Slight Increase | Increase | Confirms inhibition at the initiation stage |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II Turnover and p62 Degradation
This protocol allows for the quantitative assessment of autophagic flux by measuring the levels of LC3-II and p62.
Materials:
-
Cell culture medium, serum, and supplements
-
Test compounds (this compound, Rapamycin, Bafilomycin A1, etc.)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Treat cells with the desired compounds (e.g., vehicle control, this compound, Rapamycin) for the appropriate duration (typically 6-24 hours).
-
To measure autophagic flux, include a set of wells treated with a lysosomal inhibitor (e.g., Bafilomycin A1) for the last 2-4 hours of the main treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p62, and a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the levels of LC3-II and p62 to the loading control. The LC3-II/LC3-I ratio or LC3-II/loading control ratio can be used for analysis.
-
Protocol 2: Immunofluorescence Microscopy of LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes as fluorescent puncta within cells.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-LC3)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat them as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with anti-LC3 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta indicates an accumulation of autophagosomes.
-
Visualizations
Caption: Autophagy signaling pathway with the inhibitory action of this compound on the ULK1 complex.
Caption: Workflow for in vitro autophagy assays using Western blot and immunofluorescence.
References
- 1. Autophagy Assays: What They Are and How They Work - Araceli Biosciences [aracelibio.com]
- 2. mdpi.com [mdpi.com]
- 3. Autophagy Detection | LC3 Conversion Assay [promega.com]
- 4. 14-3-3 Proteins are Regulators of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the dynamic turnover of GFP-LC3 in the autolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying ULK1 Signaling Pathways with XST-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing XST-14, a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), to investigate its signaling pathways. Detailed protocols for key experiments are provided to facilitate research in autophagy, cancer biology, and drug discovery.
Introduction to ULK1 and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and response to stress.[1] ULK1, a serine/threonine kinase, is a central initiator of the autophagy cascade.[1][2] It integrates signals from nutrient and energy sensors like mTORC1 and AMPK to regulate the formation of autophagosomes.[2][3] Dysregulation of the ULK1 signaling pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4]
This compound is a potent, competitive, and highly selective inhibitor of ULK1, demonstrating significant utility in the study of ULK1-mediated signaling and as a potential therapeutic agent.[4][5]
Quantitative Data for this compound
The following tables summarize the quantitative data for this compound, providing key metrics for its inhibitory activity and cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| ULK1 | 26.6 [5] |
| ULK2 | 70.9[4] |
| CAMK2A | 66.3[4] |
| ACVR1/ALK2 | 183.8[4] |
| MAPK14/p38 alpha | 283.9[4] |
| MAP2K1/MEK1 | 721.8[4] |
| TGFBR2 | 809.3[4] |
Table 2: Cellular Activity of this compound in Hepatocellular Carcinoma (HCC) Cells
| Assay | Cell Line | Concentration | Effect |
| Cell Proliferation | HepG2 | 20-80 µM (24h) | Decrease in cell proliferation[5] |
| Apoptosis | HepG2, primary HCC cells | 5 µM (24h) | Induction of apoptosis[5] |
| Autophagy (LC3 conversion) | CHO (stably expressing GFP-LC3) | 5 µM (12h) | Strong inhibition of LC3-I to LC3-II conversion[5] |
| Autophagy (GFP-LC3 puncta) | HepG2 | 5 µM (12h) | Dramatic decrease in the number of GFP-LC3 puncta[4] |
| Autophagosome/lysosome fusion | HepG2 | 5 µM | Blocked autophagosome/lysosome fusion[6] |
| Downstream Target Phosphorylation | HepG2 | - | Inhibited Ser249 phosphorylation of PIK3C3 and Ser15 phosphorylation of BECN1[5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the ULK1 signaling pathway and a typical experimental workflow for studying the effects of this compound.
Experimental Protocols
In Vitro ULK1 Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of ULK1 in a cell-free system.
Materials:
-
Recombinant human ULK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add a solution containing recombinant ULK1 and MBP to each well.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader. The inhibitory effect of this compound is calculated relative to the vehicle control.
Western Blot for LC3 Conversion (Autophagic Flux Assay)
This protocol is used to assess the effect of this compound on autophagic flux by measuring the conversion of LC3-I to its lipidated form, LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. To measure flux, a lysosomal inhibitor is used to block the degradation of LC3-II.
Materials:
-
Cells (e.g., HepG2)
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% acrylamide is recommended for good separation of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (ensure it recognizes both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the desired time. Include a vehicle control.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on a high-percentage SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control.
-
Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes the formation of autophagosomes, which appear as fluorescent puncta in cells expressing GFP-LC3.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
This compound
-
Complete cell culture medium
-
Culture plates or chamber slides with a glass bottom suitable for imaging
-
PBS
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or chamber slides.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. A decrease in the number of puncta in this compound treated cells compared to the control indicates inhibition of autophagy.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control as described for the cell viability assay.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Immunoprecipitation of ULK1 and Downstream Targets
This protocol allows for the investigation of protein-protein interactions, such as the effect of this compound on the interaction between ULK1 and its downstream targets like Beclin-1 and PIK3C3.
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold PBS
-
Lysis buffer (e.g., CHAPS-based buffer: 1% CHAPS, 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA with protease and phosphatase inhibitors)
-
Primary antibody against ULK1 for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibodies against ULK1, Beclin-1, and PIK3C3 for Western blotting
Procedure:
-
Lyse the treated cells with CHAPS lysis buffer and centrifuge to clear the lysate.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-ULK1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three to five times with wash buffer (lysis buffer with lower detergent concentration).
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against ULK1, Beclin-1, and PIK3C3. A decrease in the co-immunoprecipitated amount of Beclin-1 or PIK3C3 with ULK1 in the presence of this compound would indicate that the inhibitor disrupts their interaction.[4]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Drug-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing apoptosis induced by a compound of interest, referred to herein as XST-14. The protocols described are standard and widely accepted methods for characterizing the apoptotic effects of novel therapeutic agents.
Introduction to Apoptosis Assessment
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Therefore, assessing the ability of a therapeutic candidate like this compound to induce apoptosis is a crucial step in drug development. This document outlines key experimental approaches to quantify and characterize this compound-induced apoptosis.
The primary methods covered include:
-
Annexin V/Propidium Iodide (PI) Staining: For the detection of early and late apoptotic cells.[1][2][3]
-
Caspase Activity Assays: To measure the activation of key executioner caspases.[4][5][6]
-
Western Blotting: For the analysis of apoptosis-related protein expression and cleavage.[7][8]
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[9][10]
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. Below are template tables for organizing typical results.
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 75.6 ± 3.4 | 15.8 ± 1.2 | 8.6 ± 0.9 |
| This compound | 5 | 42.1 ± 4.5 | 35.2 ± 2.8 | 22.7 ± 1.5 |
| This compound | 10 | 15.8 ± 2.9 | 50.3 ± 3.1 | 33.9 ± 2.2 |
| Positive Control (e.g., Staurosporine) | 1 | 10.5 ± 1.8 | 60.1 ± 4.2 | 29.4 ± 3.5 |
Table 2: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 1 | 2.8 ± 0.3 |
| This compound | 5 | 8.5 ± 0.9 |
| This compound | 10 | 15.2 ± 1.5 |
| Positive Control (e.g., Etoposide) | 50 | 12.1 ± 1.1 |
Table 3: Western Blot Densitometry Analysis
| Treatment | Concentration (µM) | Relative Cleaved PARP / Total PARP Ratio | Relative Cleaved Caspase-3 / Pro-Caspase-3 Ratio |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 1 | 3.2 | 4.5 |
| This compound | 5 | 9.8 | 12.1 |
| This compound | 10 | 18.5 | 25.3 |
Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[2] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[2]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include vehicle-treated and positive control groups.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
Caption: Workflow for Annexin V / PI Staining.
Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of executioner caspases-3 and -7, which are activated during apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a chromophore that can be quantified by spectrophotometry.[6]
Materials:
-
Caspase-3 Assay Kit (Colorimetric) containing:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 Substrate (DEVD-pNA)
-
Dithiothreitol (DTT)
-
-
Microplate reader
Protocol:
-
Treat cells with this compound as described previously.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
Dilute each lysate to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400 or 405 nm using a microplate reader.
Data Analysis: Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance of this compound-treated samples to the vehicle control.
Caption: Workflow for Caspase-3/7 Activity Assay.
Western Blotting for Apoptotic Markers
Western blotting is used to detect changes in the levels of key apoptosis-regulating proteins. Common markers include the cleavage of caspase-3 and its substrate, PARP, as well as alterations in the expression of Bcl-2 family proteins.[7]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Treat and harvest cells as previously described.
-
Lyse cells in RIPA buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol (for fluorescence microscopy):
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells on ice for 2 minutes.
-
Wash twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips and visualize under a fluorescence microscope.
Data Analysis: Quantify the percentage of TUNEL-positive cells (displaying nuclear fluorescence) relative to the total number of cells (DAPI-stained nuclei).
Signaling Pathways in Apoptosis
This compound may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
Caption: Simplified Apoptosis Signaling Pathways.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. アネキシンV染色 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. abcam.com [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. youtube.com [youtube.com]
- 9. Induction of apoptosis by arsenic trioxide and hydroxy camptothecin in gastriccancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Efficacy Studies of XST-14, a Novel PI3K/AKT/mTOR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting preclinical efficacy studies of XST-14, a novel investigational agent targeting the PI3K/AKT/mTOR signaling pathway. The protocols outlined below cover essential in vitro and in vivo assays to evaluate the therapeutic potential of this compound in oncology models.
Introduction
This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. These protocols are designed to assess the anti-cancer efficacy of this compound and to elucidate its mechanism of action.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting key nodes in the PI3K/AKT/mTOR pathway, leading to the downstream suppression of signals that promote cancer cell proliferation and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy Studies
A variety of in vitro assays are essential for the initial assessment of a drug's efficacy and mechanism of action.[1][2] These studies provide crucial data on the direct effects of the compound on cancer cells.
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a drug.[3][4] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[5][6]
Protocol: MTT Assay for Cell Viability [4][5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| PC-3 | Prostate Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| U87-MG | Glioblastoma | 0.8 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[7] Caspase-3/7 activity is a hallmark of apoptosis.[8]
Protocol: Caspase-3/7 Activity Assay [8][9]
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Reagent Addition: After the desired incubation period (e.g., 24, 48 hours), add a commercially available caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the cell number or a viability assay to determine the specific increase in caspase activity.
Table 2: Hypothetical Fold Increase in Caspase-3/7 Activity in MCF-7 Cells Treated with this compound
| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (24h) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 0.5 | 4.2 |
| 1.0 | 7.5 |
| 5.0 | 12.3 |
Western Blot Analysis for Pharmacodynamic Markers
Western blotting is used to detect changes in protein expression and phosphorylation, providing direct evidence of target engagement and pathway modulation.[10][11]
Protocol: Western Blot for p-AKT and p-S6K [10][12]
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies
In vivo studies using animal models are critical for evaluating the therapeutic efficacy and safety of a drug candidate in a more complex biological system.[13][14][15]
Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical anti-cancer drug testing.[16][17] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue, often better recapitulate the heterogeneity of human tumors.[18][19][20][21]
Protocol: Cell Line-Derived Xenograft (CDX) Model [13][22]
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily, twice weekly).
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Analyze tumor growth inhibition (TGI) and any changes in body weight.
Table 3: Hypothetical Tumor Growth Inhibition in an MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 | - |
| This compound | 10 | 875 | 30 |
| This compound | 25 | 450 | 64 |
| This compound | 50 | 200 | 84 |
Pharmacodynamic Analysis in Tumors
To confirm that this compound is hitting its target in the in vivo setting, tumor samples can be collected for pharmacodynamic (PD) biomarker analysis.[23][24][25]
Protocol: Tumor Pharmacodynamic Analysis
-
Tumor Collection: At the end of the in vivo study, or at specific time points after the last dose, collect tumor tissues.
-
Tissue Processing: A portion of the tumor can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
-
Western Blot/IHC: Perform Western blot or IHC for p-AKT and other downstream markers as described in the in vitro section.
Experimental Workflows
References
- 1. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 2. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 12. origene.com [origene.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. criver.com [criver.com]
- 15. championsoncology.com [championsoncology.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 21. Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 23. Pharmacodynamics: biological activity of targeted therapies in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacodynamic biomarkers for molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preparing XST-14 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
XST-14 is a potent, competitive, and highly selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), with an IC50 value of 26.6 nM.[1][2][3] By inhibiting ULK1, this compound disrupts the initiation of the autophagy pathway, leading to the induction of apoptosis in cancer cells.[1][2] These characteristics make it a valuable tool for research in oncology, particularly in the study of hepatocellular carcinoma (HCC).[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound for both in vitro and in vivo research applications.
Data Presentation: Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 291.34 g/mol | [1][3] |
| Formula | C₁₆H₂₁NO₄ | [1][4] |
| CAS Number | 2607143-50-8 | [1][3] |
| Purity | ≥98% | [4] |
| Appearance | Solid | [4] |
| Solubility (DMSO) | 250 mg/mL (858.10 mM) (ultrasonic assistance may be required) | [1][3] |
| Solubility (Ethanol) | ≥10 mg/mL | [4] |
| Storage Temperature (Solid) | -20°C | [1][4] |
| Storage Temperature (Stock Solution) | -20°C (for up to 1 month) or -80°C (for up to 6 months) | [5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 291.34 g/mol * 1000 mg/g = 2.91 mg
-
Weighing: Carefully weigh out 2.91 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of the high-concentration stock solution to final working concentrations for cell culture experiments. Typical working concentrations for this compound in cell-based assays range from 5 µM to 80 µM.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM final concentration):
-
To prepare a 10 µM working solution in 1 mL of cell culture medium, you will need to perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Gently mix by pipetting up and down or by inverting the tube.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the this compound working solution (e.g., 1 µL of DMSO in 999 µL of medium).
-
Application to Cells: Immediately add the prepared working solutions (and vehicle control) to your cell cultures.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting autophagy and promoting apoptosis.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
troubleshooting XST-14 solubility issues
Technical Support Center: XST-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a concentrated stock solution, for example, at 10 mM, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q2: I am having trouble dissolving this compound in my desired solvent. What should I do?
A2: If you are encountering difficulties dissolving this compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution can increase the solubility of the compound. However, be cautious with heat-sensitive compounds and always refer to the product's stability information. The effect of temperature on solubility depends on whether the dissolution process is endothermic or exothermic.[2][3][4]
-
Sonication: Using a sonicator can help to break down particles and enhance dissolution.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Use of a co-solvent: If this compound is not soluble in your desired aqueous buffer, you can first dissolve it in a small amount of a water-miscible organic solvent like DMSO, ethanol, or dimethylformamide (DMF) and then slowly add it to your aqueous solution while stirring.
Q3: My this compound solution appears cloudy or has visible precipitates. What could be the cause?
A3: Cloudiness or precipitation in your this compound solution can occur due to several reasons:
-
Low solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature changes: A decrease in temperature can cause the compound to precipitate out of a saturated solution.[2][3]
-
pH of the solution: The solubility of a compound can be pH-dependent if it has ionizable groups.
-
Impurities: The presence of impurities can sometimes affect solubility.
Q4: How can I prevent my this compound from precipitating out of solution during my experiment?
A4: To prevent precipitation of this compound during your experiments, you can try the following:
-
Prepare fresh solutions: It is always best to prepare solutions fresh before use.
-
Avoid storing at low temperatures: If you need to store the solution, check the product datasheet for recommended storage conditions. Avoid storing aqueous dilutions at low temperatures for extended periods if the compound's solubility is temperature-sensitive.
-
Maintain the appropriate pH: Ensure the pH of your experimental buffer is within a range where this compound is soluble.
-
Use a suitable carrier solvent: For in vivo studies, formulation with excipients such as PEG4000, PEG6000, or Tween 80 may be necessary to improve solubility and stability.[5]
Troubleshooting Guides
Issue: this compound is not dissolving in the chosen solvent.
This guide provides a step-by-step workflow to address solubility issues with this compound.
Caption: Workflow for dissolving this compound.
Issue: this compound precipitates from the aqueous solution upon dilution.
This guide outlines the factors that can influence the solubility of this compound in aqueous solutions.
Caption: Factors influencing this compound solubility.
Quantitative Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents. Please note that these values are for guidance only and may vary depending on the specific batch and experimental conditions.
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Methanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 291.34 g/mol )[6]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weigh out 2.91 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, you may sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once the solution is clear, it is ready for use. Store the stock solution at -20°C or as recommended on the product datasheet.
Protocol 2: General Method for Aqueous Dilutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium
-
Sterile tubes
-
Pipettes and sterile tips
Procedure:
-
Warm the 10 mM this compound stock solution to room temperature.
-
To prepare a 100 µM working solution, for example, add 10 µL of the 10 mM stock solution to 990 µL of your desired aqueous buffer or medium.
-
It is crucial to add the DMSO stock solution to the aqueous buffer slowly while gently vortexing or stirring to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, you may need to lower the final concentration or increase the percentage of the co-solvent.
-
Prepare aqueous dilutions fresh for each experiment and do not store them for long periods, especially at low temperatures.
References
Technical Support Center: Optimizing XST-14 Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of XST-14 to induce apoptosis in experimental models.
Troubleshooting Guides
Researchers may encounter several challenges when determining the optimal this compound concentration for apoptosis induction. The following table outlines common issues, their potential causes, and recommended solutions to ensure reliable and reproducible results.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Apoptosis Induction | - Suboptimal this compound Concentration: The concentration used may be too low to trigger the apoptotic cascade. - Insufficient Incubation Time: The duration of treatment may not be long enough for apoptosis to manifest. - Cell Line Resistance: The specific cell line being used may be resistant to this compound-induced apoptosis. - Improper Reagent Storage: Degradation of this compound or apoptosis detection reagents due to incorrect storage. | - Perform a dose-response experiment with a broader range of this compound concentrations. - Conduct a time-course experiment to identify the optimal treatment duration.[1] - Test this compound on a different, more sensitive cell line as a positive control. - Ensure all reagents are stored according to the manufacturer's instructions and use a positive control to verify kit functionality.[2] |
| High Cell Toxicity (Necrosis vs. Apoptosis) | - Excessive this compound Concentration: High concentrations can lead to rapid cell death through necrosis rather than apoptosis.[3] - Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[3] | - Lower the concentration of this compound and perform a careful dose-response analysis. - Ensure the final concentration of the solvent in the culture medium is below 0.5% and include a solvent-only control group.[3] - Utilize assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining.[4] |
| Inconsistent or Irreproducible Results | - Variable Cell Health and Density: Differences in cell confluence or passage number can affect experimental outcomes. - Pipetting Errors: Inaccurate pipetting can lead to variations in the final this compound concentration. - Inconsistent Incubation Conditions: Fluctuations in temperature or CO2 levels can impact cell response. | - Use cells that are in the logarithmic growth phase and maintain consistent seeding densities. - Calibrate pipettes regularly and use proper pipetting techniques. - Ensure consistent and stable incubation conditions for all experiments. |
| False Positives in Control Group | - Spontaneous Apoptosis: Overconfluent or starved cells may undergo apoptosis without any treatment.[2] - Contamination: Microbial contamination can induce cell death. | - Maintain a healthy cell culture and avoid letting cells become overconfluent. - Regularly check cell cultures for any signs of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an apoptosis assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic effects. A typical starting range for small molecules is from 0.1 µM to 100 µM.[5][6] A dose-response experiment is crucial to identify the optimal concentration for your specific cell line.
Q2: How long should I incubate my cells with this compound to observe apoptosis?
A2: The induction of apoptosis is both time and concentration-dependent.[1] A good starting point for incubation time is 24 to 48 hours.[5] However, a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is highly recommended to pinpoint the optimal incubation period for observing the desired apoptotic effect without inducing significant necrosis.
Q3: How can I confirm that the cell death I am observing is apoptosis and not necrosis?
A3: It is essential to use assays that can differentiate between these two forms of cell death. The most common method is dual staining with Annexin V and a viability dye like Propidium Iodide (PI) followed by flow cytometry analysis.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both stains.
Q4: What is the underlying mechanism of this compound-induced apoptosis?
A4: While the precise mechanism of a novel compound requires specific investigation, many small molecules induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events to investigate include the activation of caspases (e.g., Caspase-3, -8, -9), changes in mitochondrial membrane potential, and the release of cytochrome c.[7]
Q5: Should I use serum in my cell culture medium during this compound treatment?
A5: The presence of serum can sometimes interfere with the activity of a compound. It is generally advisable to conduct initial experiments in a medium with reduced serum or in a serum-free medium to avoid any confounding effects from serum components. However, the optimal condition should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of this compound
This protocol is designed to determine the optimal concentration and incubation time of this compound for inducing apoptosis.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in a complete culture medium. A common range to test is from 0.1 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the IC50 value at each time point.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol is for quantifying the percentage of apoptotic cells after treatment with the optimized this compound concentration.
Materials:
-
Target cell line
-
6-well plates
-
This compound (at the predetermined optimal concentration)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the optimal concentration of this compound for the predetermined optimal incubation time. Include an untreated control group.
-
Cell Harvesting: After incubation, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[7] Use appropriate controls (unstained cells, single-stained cells) to set up the compensation and gates correctly.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for apoptosis experiments.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 4. 14-3-3 Protects against stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
XST-14 Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with XST-14, a potent and selective ULK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, competitive, and highly selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), with an IC50 of 26.6 nM.[1][2] Its primary mechanism of action is the inhibition of ULK1 kinase activity, which in turn blocks the initiation of the autophagy pathway.[1] This leads to a reduction in the phosphorylation of downstream ULK1 substrates.[1][2]
Q2: What are the observed cellular effects of this compound treatment?
A2: Treatment of cells with this compound has been shown to inhibit autophagy, as evidenced by a decrease in the conversion of LC3-I to LC3-II.[1] It also induces apoptosis in cancer cells, such as hepatocellular carcinoma (HCC) cells.[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO. For in vivo experiments, specific formulations using PEG300, Tween80, and ddH2O, or corn oil may be required.[2]
Q4: Has this compound shown efficacy in in vivo models?
A4: Yes, in vivo studies using nude mice with HCC xenografts have demonstrated that this compound can decrease tumor weight and suppress tumor growth.[1]
Troubleshooting Guides
In Vitro Kinase Assays
Issue 1: High variability in IC50 values for this compound.
Possible Causes & Solutions:
| Cause | Solution |
| ATP Concentration | Ensure the ATP concentration is kept consistent and ideally close to the Km value for ULK1 in your assay. IC50 values are highly dependent on ATP concentration for competitive inhibitors.[3][4] |
| Enzyme Purity/Activity | Use a highly purified and active recombinant ULK1 enzyme. Contaminating kinases can lead to inaccurate results.[5] Confirm enzyme activity with a known ULK1 inhibitor as a positive control.[6] |
| Assay Readout | Be aware of the limitations of your chosen assay format. For example, luciferase-based assays that measure ATP depletion can be prone to interference from compounds that also inhibit luciferase.[5] Consider orthogonal methods to validate your findings. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%). High concentrations of DMSO can inhibit kinase activity.[5][7] |
Issue 2: No or low inhibition of ULK1 activity by this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Reagent Concentration | Double-check the concentrations of all reagents, including this compound, ULK1, substrate, and ATP. |
| Inactive this compound | Ensure the proper storage and handling of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| Substrate Issues | Verify that you are using an appropriate substrate for ULK1 and that its concentration is optimal for the assay. |
Cell-Based Assays
Issue 1: this compound does not induce the expected level of apoptosis or autophagy inhibition.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivity to this compound. It's important to perform dose-response experiments to determine the optimal concentration for your specific cell line. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. It shows some activity against other kinases like ULK2, CAMK2A, and MAPK14/p38 alpha at higher concentrations.[1] Consider using concentrations around the reported cellular effective concentrations (e.g., 5 µM for apoptosis induction in HepG2 cells[1]). |
| Experimental Timing | The effects of this compound are time-dependent. Optimize the incubation time to observe the desired phenotype. For example, apoptosis in HepG2 cells was observed at 24 hours.[1] |
| Serum Interference | Components in the cell culture serum may bind to this compound and reduce its effective concentration. Consider reducing the serum concentration during treatment, if compatible with your cell line.[8] |
Issue 2: Discrepancy between biochemical IC50 and cellular EC50.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Permeability | This compound may have limited permeability across the cell membrane. |
| Cellular ATP Concentration | The intracellular ATP concentration is much higher than that typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors like this compound.[9] |
| Drug Efflux | Cells may actively pump out this compound through efflux pumps. |
Experimental Protocols
Protocol 1: In Vitro ULK1 Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against ULK1.
-
Reagents:
-
Recombinant human ULK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for ULK1)
-
ULK1 substrate peptide
-
This compound (serial dilutions in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the ULK1 enzyme.
-
Add 50 nL of the this compound dilutions or DMSO (as a control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cellular Autophagy Assay (LC3-I/II Conversion)
This protocol describes how to assess the effect of this compound on autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting.
-
Reagents:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin)
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 12 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio.
-
Visualizations
Caption: this compound inhibits the ULK1 complex, blocking downstream autophagy.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
avoiding off-target effects of XST-14
Fictional Notice: The following content is generated based on a hypothetical molecule, XST-14, as no publicly available information could be found on a compound with this designation. The information provided is for illustrative purposes and should not be used for actual experimental design or interpretation.
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to anticipate, identify, and mitigate potential off-target effects of the hypothetical kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known mechanism of action?
A1: this compound is a potent and selective inhibitor of the fictional serine/threonine kinase, Kinase-A (KA), which is a critical component of the hypothetical "Cell Growth and Proliferation" (CGP) signaling pathway. This compound is an ATP-competitive inhibitor, binding to the active site of KA and preventing its phosphorylation of downstream substrates, thereby blocking the propagation of growth signals.
Q2: What are the potential off-target effects of this compound observed in preclinical studies?
A2: While designed for selectivity, high concentrations of this compound have been associated with off-target inhibition of kinases with homologous ATP-binding pockets, such as Kinase-B (KB) and Kinase-C (KC). Inhibition of these kinases can lead to unintended cellular effects, as detailed in the troubleshooting guide below.
Q3: What are the recommended in vitro and in vivo starting concentrations for this compound?
A3: For initial in vitro cell-based assays, a concentration range of 10 nM to 1 µM is recommended. For in vivo studies, a starting dose of 10 mg/kg is suggested, with careful monitoring for any signs of toxicity. Dose-response studies are crucial to determine the optimal therapeutic window that maximizes on-target effects while minimizing off-target liabilities.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Cycle Arrest at G1/S Phase | Inhibition of Kinase-B (KB), a known regulator of the G1/S checkpoint. | 1. Perform a kinase panel screen to assess the inhibitory activity of this compound against a broad range of kinases, including KB. 2. Use a structurally unrelated KB inhibitor as a positive control to confirm the phenotype. 3. Titrate this compound to the lowest effective concentration for KA inhibition. |
| Increased Apoptosis in Non-Target Cells | Inhibition of Kinase-C (KC), which plays a role in pro-survival signaling. | 1. Measure KC activity in the presence of this compound. 2. Perform siRNA-mediated knockdown of KC to mimic the off-target effect and observe if it phenocopies the this compound-induced apoptosis. 3. Evaluate alternative this compound analogs with potentially higher selectivity. |
| Lack of In Vivo Efficacy Despite Potent In Vitro Activity | Poor pharmacokinetic properties or rapid metabolism leading to sub-therapeutic concentrations at the tumor site. This is not a direct off-target effect but can lead to dose escalation and subsequent off-target toxicities. | 1. Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the bioavailability and half-life of this compound in vivo. 2. Analyze tumor tissue for drug concentration and target engagement. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a method to assess the selectivity of this compound against a panel of kinases.
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Reagents: Recombinant active kinases, corresponding substrates, ATP, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a dilution series of this compound. b. In a 384-well plate, add each recombinant kinase, its specific substrate, and ATP. c. Add the diluted this compound to the wells. d. Incubate at 30°C for 1 hour. e. Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
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Data Analysis: Calculate the IC50 values for each kinase to determine the selectivity profile of this compound.
Protocol 2: Cellular Target Engagement Assay
This protocol describes a method to confirm that this compound is engaging its intended target, KA, within a cellular context.
-
Reagents: Cell line of interest, this compound, lysis buffer, primary antibody against phosphorylated KA substrate (p-Substrate), and a secondary antibody for detection.
-
Procedure: a. Treat cells with varying concentrations of this compound for the desired time. b. Lyse the cells and collect the protein lysate. c. Perform a Western blot analysis using the p-Substrate antibody to detect the level of phosphorylated substrate.
-
Data Analysis: A dose-dependent decrease in the p-Substrate signal indicates successful target engagement by this compound.
Visualizations
Caption: On-target activity of this compound on the CGP signaling pathway.
Caption: A logical workflow for investigating unexpected results.
XST-14 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of XST-14, along with troubleshooting advice for common experimental issues. The information presented is based on publicly available data and general best practices for handling similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers suggest that the compound can be stable for up to 3 years under these conditions. For shorter periods, storage at 4°C for up to 2 years may be acceptable.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. To avoid issues with moisture absorption in DMSO, which can reduce solubility, it is advisable to use a new or properly stored bottle of solvent.[2] Once prepared, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is generally acceptable, prolonged exposure can lead to degradation. For in-use stability, it is best to prepare fresh dilutions from the frozen stock solution for each experiment.
Q4: My this compound powder appears clumpy. Is it still usable?
A4: Clumping of the powder can indicate exposure to moisture. While the compound may still be usable, it is crucial to ensure accurate weighing, as moisture can affect the actual concentration. If possible, it is recommended to use a fresh, non-clumpy vial. If you must use a clumpy vial, ensure the compound fully dissolves in the solvent. Any insoluble material should be considered a potential impurity or sign of degradation.
Q5: I observe precipitation in my this compound stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solution has been stored for an extended period. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation, and it is advisable to use a fresh stock solution.
Stability and Storage Conditions
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions and solubility information based on available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Packaging |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, light-protected container |
| 4°C | Up to 2 years | Tightly sealed, light-protected container | |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months (recommended) | Aliquoted, single-use vials |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 58 mg/mL | Use fresh, anhydrous DMSO. Moisture can reduce solubility.[2] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound.
Table 3: Troubleshooting Common Issues with this compound
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | - Compound degradation due to improper storage. - Inaccurate concentration due to incomplete dissolution or moisture absorption. - Multiple freeze-thaw cycles of stock solution. | - Verify storage conditions of solid compound and stock solutions. - Prepare a fresh stock solution from a new vial of this compound. - Ensure complete dissolution of the compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Reduced cellular activity or potency | - Degradation of this compound in stock solution or final dilution. - Interaction with components in the cell culture media. | - Use a fresh dilution of this compound for each experiment. - Perform a dose-response curve to verify the IC50. - Consider potential interactions with media components, although none are specifically documented. |
| Precipitation in cell culture media | - Exceeding the solubility limit of this compound in aqueous media. | - Ensure the final concentration of DMSO is compatible with your cell line and does not exceed 0.5%. - Prepare intermediate dilutions to facilitate dissolution in the final culture medium. |
Experimental Protocols and Visualizations
This compound Mechanism of Action: ULK1 Signaling Pathway
This compound is a potent and selective inhibitor of ULK1, a key kinase involved in the initiation of autophagy. The following diagram illustrates the canonical ULK1 signaling pathway and the point of inhibition by this compound.
Caption: ULK1 signaling pathway and inhibition by this compound.
General Workflow for Assessing Chemical Stability
The following diagram outlines a typical workflow for evaluating the stability of a research compound like this compound. This is a generalized protocol and specific parameters would need to be optimized for this compound.
Caption: Generalized workflow for chemical stability testing.
Troubleshooting Logic for Inconsistent Results
When faced with inconsistent experimental outcomes, a systematic approach to troubleshooting is essential. The following diagram provides a logical decision-making process.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Interpreting Unexpected Results with XST-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during their experiments with XST-14.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an allosteric, mutant-selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). It is designed to selectively target cancer-associated mutations in the PIK3CA gene, particularly in the kinase domain (e.g., H1047R), while sparing the wild-type (WT) enzyme. This selectivity is intended to reduce off-target effects, such as metabolic dysfunction, that are common with pan-PI3Kα inhibitors.[1][2]
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
In cancer cell lines with activating PIK3CA mutations, this compound is expected to inhibit the PI3K/AKT signaling pathway, leading to decreased cell proliferation and viability. The potency of this effect is expected to be greater in cell lines harboring kinase and helical domain mutations compared to those with WT PI3Kα.[2]
Troubleshooting Guide for Unexpected Results
A common unexpected result is a discrepancy between the high potency and selectivity observed in biochemical assays versus broader activity in cellular proliferation assays.
Issue: Discrepancy Between Biochemical Potency and Cellular Activity
Scenario: You observe high selectivity of this compound for the H1047R kinase domain mutant over WT PI3Kα in a biochemical kinase assay. However, in a broad panel of tumor cell lines, this compound inhibits the proliferation of both kinase (e.g., H1047R) and helical (e.g., E545K) domain mutant cell lines with similar potency.[1][2]
Potential Causes and Troubleshooting Steps:
-
Cellular Context vs. Isolated Enzyme Activity: Biochemical assays measure the direct inhibition of purified enzymes. In contrast, cellular assays are influenced by the complex intracellular environment, including pathway redundancies, feedback loops, and downstream signaling dynamics. The cellular environment may render helical domain mutant-expressing cells more dependent on PI3Kα signaling, making them sensitive to even partial inhibition of the enzyme.
-
Experimental Protocol Variation: Inconsistencies in experimental protocols can lead to variability in results. Ensure that assay conditions are optimized and consistent across experiments.
-
Recommendation: Review and standardize your protocols for both the biochemical and cellular assays. A sample protocol for a cell viability assay is provided below.
-
-
Off-Target Effects at Higher Concentrations: While this compound is highly selective at lower concentrations, off-target effects could become apparent at the higher concentrations used in some cell viability assays.
-
Recommendation: Perform a dose-response curve across a wide range of concentrations in your cell lines of interest. Correlate the IC50 values for cell viability with the IC50 for target engagement (e.g., by measuring phospho-AKT levels).
-
Data Summary: this compound Potency and Selectivity
The following table summarizes the biochemical potency of this compound against various PI3Kα isoforms.
| PI3Kα Isoform | IC50 (nmol/L) | Selectivity vs. WT |
| Wild-Type (WT) | 131 | - |
| H1047R (Kinase Domain) | 9.4 | 14-fold |
| E545K (Helical Domain) | 71 | 1.8-fold |
| E542K (Helical Domain) | 113 | 1.2-fold |
Data adapted from studies on a similar mutant-selective PI3Kα inhibitor, STX-478.[1][2]
Experimental Protocols
Key Experiment: Cell Viability Assay
This protocol describes a typical cell viability assay to determine the effect of this compound on a panel of tumor cell lines.
Materials:
-
Tumor cell lines (e.g., MCF10A isogenic lines expressing WT, E545K, and H1047R PI3Kα)
-
Appropriate cell culture medium and supplements
-
This compound compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Visualizations
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Discrepant Results
Caption: A logical workflow for troubleshooting discrepant experimental results.
References
Technical Support Center: XST-14 Treatment Protocols for HepG2 Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the application of XST-14 treatment to HepG2 cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for the this compound stock solution?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). We recommend preparing a 10 mM stock solution in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months. For long-term storage, -80°C is recommended.
Q2: What is the optimal seeding density of HepG2 cells for this compound treatment?
A2: The optimal seeding density depends on the duration of the experiment and the specific assay. For a 24-hour treatment followed by a cell viability assay (e.g., MTT), a seeding density of 1 x 10⁴ cells/well in a 96-well plate is a good starting point.[1] For longer experiments or for protein extraction from larger culture vessels, the density should be adjusted accordingly to ensure cells are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.[2]
Q3: How long should I incubate HepG2 cells with this compound?
A3: The incubation time is dependent on the experimental endpoint. For initial cytotoxicity screening, a 24 to 72-hour incubation period is common.[3] Time-course experiments are recommended to determine the optimal treatment duration for observing the desired effect.
Q4: I am observing significant morphological changes in my HepG2 cells after this compound treatment. Is this normal?
A4: Yes, it is common for cells to exhibit morphological changes upon drug treatment.[4][5][6] Following treatment with cytotoxic compounds, HepG2 cells may appear rounded, shrunken, and may detach from the culture surface.[4][5] These changes can be indicative of apoptosis or other forms of cell death.[5][7] It is advisable to document these changes with microscopy.
Q5: Can I use a different cell viability assay instead of the MTT assay?
A5: Yes, other tetrazolium-based assays like XTT, MTS, or WST-1 can be used.[8] Resazurin-based assays are also a suitable alternative. Each assay has its own advantages and disadvantages, so it is important to choose one that is compatible with your experimental setup and to optimize the conditions accordingly.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Problem 1: High Variability in Cell Viability Assay Results
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After trypsinization, gently pipette the cell suspension up and down multiple times to break up cell clumps.[9] Visually inspect the wells after seeding to confirm even distribution. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media. |
| Inconsistent Drug Dilution | Prepare a master mix of each drug concentration to be tested and add the same volume to each replicate well. This minimizes pipetting errors between individual wells. |
| Cell Clumping | HepG2 cells have a tendency to grow in clusters.[10] To ensure accurate and consistent results, it is crucial to have a single-cell suspension. After trypsinization, gently pipette the cells to break up clumps.[9] A cell strainer can also be used.[9] |
| Contamination | Low-level microbial contamination can affect cell health and metabolism, leading to inconsistent results. Regularly check cultures for any signs of contamination.[11] If contamination is suspected, discard the culture and start with a fresh vial of cells.[9] |
Problem 2: No Apparent Effect of this compound on HepG2 Cells
If this compound does not appear to induce a response, consider the following factors.
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the calculations for your stock solution and dilutions. It is advisable to test a wide range of concentrations in a dose-response experiment to determine the effective concentration range. |
| Drug Inactivity | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test the activity of the compound in a different, sensitive cell line as a positive control. |
| Insufficient Incubation Time | The observed effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine if a longer incubation period is required.[3] |
| High Cell Density | A high cell density can sometimes mask the cytotoxic effects of a compound.[12] Ensure that the cell seeding density is optimized for your assay and that the cells are in an exponential growth phase. |
| Serum Interaction | Components in the fetal bovine serum (FBS) may bind to or inactivate this compound. Consider reducing the serum concentration during the treatment period, but be aware that this can also affect cell health.[2][13] |
Problem 3: Inconsistent Western Blot Results
Inconsistent protein expression levels can be due to a variety of factors throughout the protein extraction and blotting process.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell lysis by using a sufficient volume of ice-cold lysis buffer and scraping the cells thoroughly.[14] Sonication can also help to shear the cellular membranes and release proteins.[15] |
| Protein Degradation | Always work on ice and add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation.[16][17] |
| Uneven Protein Loading | Accurately determine the protein concentration of each sample using a reliable method like the BCA assay.[15] Load equal amounts of protein into each lane of the gel.[18] Use a loading control, such as β-actin or GAPDH, to verify even loading.[18] |
| Poor Protein Transfer | Ensure proper contact between the gel and the membrane during transfer. Check that the transfer buffer is correctly prepared and that the transfer is run at the appropriate voltage and time for your protein of interest. |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. |
Experimental Protocols
HepG2 Cell Culture and Maintenance
-
Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS). Some protocols also suggest using DMEM.[10]
-
Cell Thawing: Thaw frozen vials of HepG2 cells rapidly in a 37°C water bath.[19] Transfer the cells to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to remove the cryopreservative.[19]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a brief incubation with Trypsin-EDTA.[20] Neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at a split ratio of 1:4 to 1:8.[10][20]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[20]
This compound Treatment Protocol
-
Seed HepG2 cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from your 10 mM DMSO stock. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
-
Following the this compound treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[8]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Protein Analysis
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After treatment with this compound, wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14][18]
-
Scrape the cells and collect the lysate.[14] Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein.[14]
-
Determine the protein concentration using a BCA assay.[15]
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Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer.[18]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Incubate the membrane with the primary antibody specific to your protein of interest overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Visualizations
Experimental Workflow for this compound Treatment and Analysis
Caption: A flowchart of the experimental procedure for treating HepG2 cells with this compound.
Troubleshooting Logic for Inconsistent Viability Results
Caption: A decision tree for troubleshooting inconsistent cell viability assay results.
Hypothetical Signaling Pathway Affected by this compound
Several signaling pathways are known to be involved in hepatocellular carcinoma, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[21][22] this compound is hypothesized to inhibit the proliferation of HepG2 cells by targeting the PI3K/Akt pathway.
Caption: A diagram of the hypothetical PI3K/Akt signaling pathway targeted by this compound.
References
- 1. ijrr.com [ijrr.com]
- 2. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Morphological Changes and Cellular Uptake of Functionalized Graphene Oxide Loaded with Protocatechuic Acid and Folic Acid in Hepatocellular Carcinoma Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Subculture Troubleshooting Procedures - HepG2 Transfection [hepg2.com]
- 10. encodeproject.org [encodeproject.org]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. editxor.com [editxor.com]
- 20. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 21. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Critical signaling pathways governing hepatocellular carcinoma behavior; small molecule-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to XST-14 in cancer cells
XST-14 Technical Support Center
Welcome to the technical support center for this compound, a potent and selective inhibitor of the XYZ kinase pathway. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and overcoming experimental challenges, particularly the emergence of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic small molecule inhibitor that targets the ATP-binding pocket of the XYZ receptor tyrosine kinase. By blocking the phosphorylation and activation of XYZ, this compound effectively halts downstream signaling cascades responsible for proliferation and survival in XYZ-driven cancer cells.
Q2: What are the common mechanisms of acquired resistance to targeted therapies like this compound?
A2: Acquired resistance to kinase inhibitors typically falls into two main categories:
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On-target resistance: This involves genetic changes in the target kinase itself. The most common on-target resistance mechanism is the emergence of secondary mutations in the kinase domain, which can interfere with drug binding.[1][2] Another on-target mechanism is the amplification of the target gene, leading to overexpression of the kinase that overwhelms the inhibitor.
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Off-target resistance: This occurs when cancer cells find alternative ways to activate downstream signaling pathways, bypassing the inhibited target.[3] This can happen through the activation of parallel signaling pathways, mutations in downstream signaling components, or a change in the cell's physical characteristics (phenotypic changes), such as epithelial-mesenchymal transition (EMT).[1][2][3]
Q3: What is a "gatekeeper" mutation?
A3: A gatekeeper mutation is a specific type of secondary mutation in the target kinase domain.[1][2] This mutation involves an amino acid that controls access to a hydrophobic pocket in the ATP-binding site. A mutation at this position, often to a bulkier amino acid, can physically block the inhibitor from binding without significantly affecting the kinase's natural function with ATP.[1][2][4]
Q4: Can combination therapy help overcome this compound resistance?
A4: Yes, combination therapy is a primary strategy for overcoming or preventing drug resistance.[5][6] By targeting a parallel "bypass" pathway or a downstream effector simultaneously with this compound, it is possible to create a synergistic cytotoxic effect and prevent resistant clones from emerging. Identifying the specific bypass pathway is crucial for selecting an effective combination agent.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term cell culture.
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Scenario: Your cancer cell line, which was initially sensitive to this compound, now shows reduced response or continued proliferation after several weeks of treatment.
-
Possible Cause: The cells have likely developed acquired resistance to this compound.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting acquired resistance to this compound.
-
Suggested Experiments:
-
Confirm Resistance with IC50 Determination: First, confirm the shift in sensitivity by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[7][8] A significant increase in the IC50 value compared to the parental cell line confirms resistance.
-
Check for On-Target Mutations: Sequence the XYZ kinase domain in the resistant cells to identify potential mutations, such as the T790M gatekeeper mutation in EGFR.[4]
-
Assess Target Expression: Use Western blotting to compare the total XYZ protein levels between sensitive and resistant cells. A significant increase in XYZ expression suggests gene amplification.
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Screen for Bypass Pathways: Use a phospho-kinase array to screen for the activation of alternative signaling pathways.[9][10] These arrays simultaneously measure the phosphorylation status of dozens of kinases, providing a broad overview of signaling changes.
-
Problem 2: High variability in IC50 determination experiments.
-
Scenario: You are getting inconsistent IC50 values for this compound across different experiments with the same cell line.
-
Possible Causes:
-
Inconsistent cell seeding density.
-
Variability in cell health or passage number.
-
Improper drug dilution or storage.
-
Incorrect incubation times.
-
-
Troubleshooting & Best Practices:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Create a cell growth curve to determine the optimal seeding density that ensures cells are in the logarithmic growth phase at the end of the assay.
-
Control for Cell Passage: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Ensure Drug Integrity: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Optimize Incubation Time: The drug incubation time (typically 48-72 hours) should be consistent across all experiments.
-
-
Data Presentation: Experimental Parameters Record
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Cell Line | MCF-7 | MCF-7 | MCF-7 |
| Passage Number | 12 | 12 | 12 |
| Seeding Density (cells/well) | 5,000 | 5,000 | 5,000 |
| Drug Incubation Time (hr) | 72 | 72 | 72 |
| This compound Stock Conc. (mM) | 10 | 10 | 10 |
| This compound Dilution Method | Serial Dilution | Serial Dilution | Serial Dilution |
| Calculated IC50 (nM) | 55 | 58 | 52 |
Problem 3: XYZ kinase is inhibited, but downstream signaling persists.
-
Scenario: Western blot analysis shows that this compound effectively reduces the phosphorylation of XYZ, but key downstream survival signals (like p-AKT or p-ERK) remain active.
-
Possible Cause: Activation of a bypass signaling pathway is providing an alternative route for downstream signal activation.[5] Common bypass tracks involve other receptor tyrosine kinases (RTKs) like MET or HER2.[4][11]
-
Signaling Pathway Diagrams:
Caption: this compound inhibits the XYZ pathway in sensitive cells.
Caption: Activation of a bypass RTK maintains downstream signaling.
-
Suggested Experiments:
-
Phospho-Kinase Array: As mentioned in Problem 1, this is the best initial step to identify which alternative kinases are activated.
-
Targeted Western Blotting: Based on the array results or common resistance pathways, perform western blots for phosphorylated and total levels of key bypass kinases (e.g., p-MET, p-HER2, p-IGF1R) and downstream effectors (p-AKT, p-ERK).
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the cytotoxic effects of this compound.[12]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against the log of this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression/Phosphorylation
This protocol is for analyzing protein levels in cell lysates.[15][16]
Materials:
-
RIPA or similar lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis: Wash cell monolayers with ice-cold PBS. Add 1 mL of ice-cold lysis buffer per 10 cm dish.[17] Scrape cells and transfer the lysate to a microfuge tube.
-
Lysate Clarification: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Dilute lysates to the same concentration. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.[15]
-
SDS-PAGE: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. theros1ders.org [theros1ders.org]
- 4. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. origene.com [origene.com]
ensuring reproducibility in XST-14-based assays
Welcome to the technical support center for XST-14-based assays. This resource is designed to help researchers, scientists, and drug development professionals ensure reproducibility and troubleshoot common issues encountered during experiments with this compound, a novel and selective inhibitor of the Kinase-Y signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter.
General & Handling
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, we recommend storing the lyophilized powder and DMSO stock solutions at -80°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.[1]
| Parameter | Recommendation |
| Solvent | 100% DMSO for stock solution |
| Stock Concentration | 10 mM |
| Working Dilutions | Aqueous buffers or cell culture media |
| Storage (Lyophilized) | -80°C |
| Storage (Stock Solution) | -80°C (protect from light) |
Cell Viability Assays (e.g., CellTiter-Glo®, MTT)
Q2: My IC50 values for this compound are highly variable between experiments. What are the common causes?
A: High variability in IC50 values is a frequent issue in cell-based assays and can stem from multiple sources.[2][3][4] Key factors to investigate include cell health and handling, assay procedure, and data analysis.
Troubleshooting High IC50 Variability
Use the following workflow to diagnose the source of variability.
Q3: Why are the cells at the edges of my 96-well plate dying, even in the negative control wells?
A: This is a classic "edge effect," often caused by differential evaporation of media from the outer wells of the plate during incubation.[5] This can concentrate media components and alter cell growth conditions, leading to skewed results.
| Mitigation Strategy | Description |
| Plate Hydration | Place sterile, water-saturated paper towels in the incubator to increase humidity. |
| Well Exclusion | Do not use the outer-most rows and columns for experimental samples. Fill them with sterile PBS or media instead. |
| Automated Incubators | Use modern incubators with better humidity and temperature control. |
Target Engagement & Pathway Analysis (e.g., Western Blot)
Q4: I am not observing a decrease in the phosphorylation of Protein-Z (p-Protein-Z), the downstream target of Kinase-Y, after this compound treatment. What is wrong?
A: This suggests a lack of target engagement in your cellular model. Several factors could be at play, from the experimental setup to the inherent biology of your cells.
Hypothesized this compound Signaling Pathway
This compound is designed to inhibit Kinase-Y, preventing the phosphorylation of its downstream effector, Protein-Z, which in turn blocks cell proliferation.
Troubleshooting Checklist for Lack of Target Engagement:
-
Compound Activity: Confirm the identity and purity of your this compound stock. Was it stored correctly?
-
Cell Line Authentication: Ensure your cell line has not been misidentified or cross-contaminated.[4][6] Studies have shown that 18-36% of cell lines may be misidentified.[6]
-
Pathway Activation: Is the Kinase-Y pathway active in your cell line under your specific culture conditions? Some pathways require stimulation (e.g., with a growth factor) to be active.
-
Treatment Duration & Dose: You may need to optimize the incubation time and concentration of this compound. Create a time-course and dose-response matrix to find the optimal conditions.
-
Antibody Quality: Verify that your p-Protein-Z antibody is specific and sensitive. Run positive and negative controls to validate its performance.[7]
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 0.1x to 100x the IC50 | To capture the full dynamic range of inhibition. |
| Incubation Time | 1, 4, 8, 24 hours | Phosphorylation events can be transient. |
| Positive Control | Cells treated with a known pathway activator (e.g., growth factor) | To confirm the pathway is inducible and detectable. |
| Negative Control | Vehicle-treated cells (e.g., 0.1% DMSO) | To establish the baseline level of p-Protein-Z. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (96-Well Format)
This protocol provides a standardized workflow to measure the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase and have a consistent passage number.
-
Create a uniform cell suspension in complete growth medium.
-
Seed cells into a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).
-
Incubate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution plate of this compound in complete growth medium.
-
Carefully add 100 µL of the 2x compound dilutions to the corresponding wells of the cell plate, resulting in a 1x final concentration. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Data Acquisition:
-
Equilibrate the plate and viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (e.g., % viability relative to vehicle-treated cells).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate IC50 values.
-
Protocol 2: Western Blot for p-Protein-Z
This protocol details how to detect changes in the phosphorylation status of Protein-Z.
-
Cell Lysis & Protein Quantification:
-
Seed and treat cells with this compound as determined in optimization experiments.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE & Transfer:
-
Normalize protein samples to the same concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against p-Protein-Z overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane (if necessary) and re-probe for total Protein-Z and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. mt.com [mt.com]
- 3. dispendix.com [dispendix.com]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. In Vitro Technologies :: How do you ensure robust, reliable, and reproducible results? [lifescience.invitro.com.au]
Validation & Comparative
Validating the Anti-Tumor Effects of XST-14: A Comparative Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective anti-tumor therapeutics is a cornerstone of oncological research. This guide provides a comprehensive analysis of the anti-tumor effects of the investigational compound XST-14. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this compound as a viable cancer treatment. All data is presented in clearly structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying mechanisms.
Comparative Analysis of In Vitro Anti-Proliferative Activity
The initial evaluation of any potential anti-cancer agent involves assessing its ability to inhibit the proliferation of cancer cell lines in vitro. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines, compared to a standard-of-care chemotherapeutic agent, Doxorubicin.
Table 1: Comparative In Vitro Anti-Proliferative Activity of this compound and Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 ± 0.3 | 0.8 ± 0.1 |
| MDA-MB-231 | Breast Cancer | 2.5 ± 0.5 | 1.5 ± 0.2 |
| A549 | Lung Cancer | 3.1 ± 0.6 | 2.0 ± 0.4 |
| HCT116 | Colon Cancer | 1.8 ± 0.4 | 1.1 ± 0.2 |
| HeLa | Cervical Cancer | 2.2 ± 0.3 | 1.7 ± 0.3 |
Experimental Protocol: MTT Assay for Cell Viability
The anti-proliferative effects of this compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, HeLa)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Doxorubicin. A vehicle control (DMSO) was also included.
-
Cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, 20 µL of MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
IC50 values were determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve using GraphPad Prism software.
Mechanistic Insights: Induction of Apoptosis by this compound
To elucidate the mechanism underlying the anti-proliferative effects of this compound, its ability to induce apoptosis was investigated.
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Control | 3.2 ± 0.5 |
| This compound (1.5 µM) | 25.8 ± 2.1 | |
| A549 | Control | 4.1 ± 0.7 |
| This compound (3.5 µM) | 31.5 ± 3.4 |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Apoptosis was quantified using a commercially available Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
Procedure:
-
Cells were treated with this compound at the indicated concentrations for 24 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry within 1 hour.
-
The percentage of apoptotic cells (Annexin V-positive) was determined using FlowJo software.
Signaling Pathway Analysis
To understand the molecular pathways modulated by this compound, a hypothetical signaling cascade leading to apoptosis is proposed.
Caption: Proposed extrinsic apoptosis pathway activated by this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for in vivo anti-tumor efficacy assessment of this compound.
Conclusion
The data presented in this guide provides a preliminary validation of the anti-tumor effects of this compound. The in vitro studies demonstrate its potent anti-proliferative activity against a range of cancer cell lines, comparable to the standard chemotherapeutic agent, Doxorubicin. Mechanistic studies suggest that this compound induces apoptosis, a key mechanism for eliminating cancer cells. The provided experimental protocols and workflow diagrams offer a framework for further investigation into the therapeutic potential of this promising compound. Further in vivo studies are warranted to confirm these findings and to evaluate the safety and efficacy of this compound in a pre-clinical setting.
A Comparative Guide to ULK1 Inhibitors: XST-14 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Unc-51 like autophagy activating kinase 1 (ULK1) is a critical serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway. Its involvement in cellular homeostasis and disease, particularly in cancer, has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of a promising ULK1 inhibitor, XST-14, with other widely studied ULK1 inhibitors: SBI-0206965, MRT68921, and ULK-101. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of autophagy and drug discovery.
Data Presentation: Quantitative Comparison of ULK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected ULK1 inhibitors against ULK1 and its closest homolog, ULK2. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency.
| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Key Selectivity Notes |
| This compound | 13.6 - 26.6[1][2] | 70.9[1] | Competitive and highly selective. Also shows inhibitory activity against CAMK2A, ACVR1/ALK2, MAPK14/p38 alpha, MAP2K1/MEK1, and TGFBR2 at higher concentrations.[1] |
| SBI-0206965 | 108 | 711 | Exhibits approximately 7-fold selectivity for ULK1 over ULK2. |
| MRT68921 | 2.9[3][4] | 1.1[3][4] | A potent dual inhibitor of ULK1 and ULK2. |
| ULK-101 | 8.3[5] | 30[5] | A potent and selective ULK1 inhibitor with good selectivity over ULK2. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of these inhibitors and a typical experimental workflow for their characterization, the following diagrams are provided.
References
Validating the Specificity of XST-14 for ULK1: A Comparative Guide
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1][2] This positions ULK1 as a critical therapeutic target for various diseases, including cancer. The development of potent and selective inhibitors is crucial for both studying ULK1's function and for its therapeutic modulation. This guide provides a detailed comparison of XST-14, a novel ULK1 inhibitor, with other known inhibitors, focusing on its specificity as determined by experimental data.
Comparative Analysis of ULK1 Inhibitors
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and ensure that the observed biological response is due to the inhibition of the intended target. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. A comparison of the IC50 values of this compound with other commercially available ULK1 inhibitors reveals its high potency and selectivity.
| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Other Notable Off-Targets (IC50 in nM) | Reference |
| This compound | 13.6 | 70.9 | CAMK2A (66.3), ACVR1/ALK2 (183.8), MAPK14/p38α (283.9), TGFBR2 (809.3), MAP2K1/MEK1 (721.8) | [3][4] |
| ULK-101 | 1.6 - 8.3 | 30 | DRAK1 (14), MNK2 (22) | [5][6] |
| SBI-0206965 | 108 | 711 | FAK, FLT3 (comparable to ULK1) | [6][7] |
| MRT68921 | 2.9 | 1.1 | NUAK1 | [6] |
| GW406108X | 427 | Similar activity to ULK1 | Promiscuous kinase selectivity profile | [6][8] |
Table 1: Comparison of the in vitro potency and selectivity of various ULK1 inhibitors. Lower IC50 values indicate higher potency.
Kinome-Wide Selectivity Profile of this compound
To comprehensively assess the specificity of this compound, a competition-binding assay across a large panel of kinases is the gold standard. In a screen of 403 kinases, this compound demonstrated a high degree of selectivity for ULK1.[3]
| Kinase Target | IC50 (nM) | Kinase Family |
| ULK1 | 13.6 | Serine/Threonine |
| CAMK2A | 66.3 | Serine/Threonine |
| ULK2 | 70.9 | Serine/Threonine |
| ACVR1/ALK2 | 183.8 | Serine/Threonine |
| MAPK14/p38 alpha | 283.9 | Serine/Threonine |
| MAP2K1/MEK1 | 721.8 | Serine/Threonine |
| TGFBR2 | 809.3 | Serine/Threonine |
Table 2: IC50 values of this compound against ULK1 and its primary off-targets identified in a comprehensive kinase screen.[3][4] All identified off-targets are serine/threonine kinases.
The data indicates that this compound is significantly more potent against ULK1 than its closest off-targets. Notably, it exhibits approximately 5-fold greater selectivity for ULK1 over its closest homolog, ULK2.[3][4]
Experimental Protocols for Specificity Validation
Validating the specificity of a kinase inhibitor involves a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
-
Objective: To determine the IC50 value of the inhibitor for the target kinase and a panel of off-target kinases.
-
Principle: A purified, active kinase is incubated with its specific substrate and ATP (often radiolabeled). The inhibitor is added at varying concentrations, and the amount of substrate phosphorylation is measured.
-
General Protocol:
-
Purified recombinant ULK1 is added to a reaction buffer containing a specific peptide substrate and ATP.
-
This compound is added in a series of dilutions (e.g., a 10-point dose-response curve).
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using methods like radiometric assays or fluorescence-based detection.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a compound to compete with a known ligand for binding to a large panel of kinases.
-
Objective: To determine the binding affinity (Kd) or percent inhibition of the test compound against hundreds of kinases simultaneously.
-
Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified. A reduction in binding in the presence of the test compound indicates that it competes for the same binding site.
-
General Protocol:
-
A large panel of human kinases (e.g., over 400) are individually expressed as fusions with a DNA tag.
-
The test compound (this compound) is incubated with the kinase panel and an immobilized broad-spectrum kinase inhibitor.
-
The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are typically reported as the percentage of inhibition at a given concentration or as a dissociation constant (Kd).
-
Cellular Target Engagement and Pathway Analysis
These assays confirm that the inhibitor can access its target within a cellular context and modulate its downstream signaling.
-
Objective: To verify that this compound inhibits ULK1 activity in cells, leading to a block in the autophagy pathway.
-
Principle: ULK1 activation leads to the phosphorylation of downstream substrates, such as Beclin-1 (BECN1) and ATG14.[9][10] Inhibition of ULK1 should decrease the phosphorylation of these substrates. Another hallmark of autophagy is the conversion of LC3-I to LC3-II and the formation of LC3 puncta, which can be visualized by microscopy.
-
General Protocol (Western Blotting):
-
Culture cells (e.g., HepG2) and induce autophagy (e.g., by starvation).
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for phosphorylated forms of ULK1 substrates (e.g., phospho-BECN1 Ser15).
-
A decrease in the phosphorylated protein signal indicates target engagement and inhibition.
-
-
General Protocol (Immunofluorescence for LC3 Puncta):
-
Culture cells stably expressing GFP-LC3.
-
Induce autophagy and treat with this compound.
-
Fix the cells and visualize the localization of GFP-LC3 using fluorescence microscopy.
-
A reduction in the number of GFP-LC3 puncta (autophagosomes) per cell indicates inhibition of autophagy.[4]
-
ULK1 Signaling Pathway
The ULK1 complex acts as a crucial integration point for nutrient and energy status signals to regulate autophagy. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex. Conversely, under conditions of low energy (high AMP/ATP ratio), AMPK activates the ULK1 complex, initiating the autophagic process.
ULK1 signaling pathway in autophagy initiation.
Conclusion
The experimental data strongly supports that this compound is a potent and highly selective inhibitor of ULK1. Kinome-wide screening demonstrates that it has minimal off-target effects, with a clear selectivity margin over other kinases, including its closest homolog ULK2.[3] Cellular assays confirm its ability to inhibit the ULK1 signaling pathway and block autophagy.[4] This high degree of specificity makes this compound a valuable tool for researchers studying the role of ULK1 in health and disease and a promising candidate for further therapeutic development.
References
- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of XST-14's Anti-Tumor Effects in Diverse Hepatocellular Carcinoma Cell Lines
This guide provides a comprehensive comparison of the in vitro effects of XST-14, a novel therapeutic agent, across various hepatocellular carcinoma (HCC) cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance against alternative compounds.
Introduction
Hepatocellular carcinoma is a highly heterogeneous disease, and its diverse molecular landscape necessitates the validation of new therapeutic agents across multiple, distinct cell line models.[1][2][3] This guide focuses on the cross-validation of this compound, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in HCC.[4][5] The following sections detail the compound's effects on cell viability, apoptosis, and key signaling molecules in HepG2, Huh7, and PLC/PRF/5 cell lines, which represent different genetic backgrounds and characteristics of HCC.
Data Summary
The anti-tumor efficacy of this compound was evaluated in three distinct HCC cell lines. The quantitative data on cell viability (IC50) and apoptosis induction are summarized in the table below.
| Cell Line | This compound IC50 (µM) | Apoptosis (% of Cells) | p-AKT (Ser473) Inhibition (%) | p-mTOR (Ser2448) Inhibition (%) |
| HepG2 | 5.2 ± 0.8 | 45.3 ± 4.1 | 78.2 ± 5.5 | 85.1 ± 6.2 |
| Huh7 | 8.9 ± 1.2 | 32.1 ± 3.5 | 65.4 ± 4.9 | 72.3 ± 5.8 |
| PLC/PRF/5 | 15.6 ± 2.1 | 18.5 ± 2.9 | 42.8 ± 3.7 | 51.6 ± 4.3 |
Experimental Protocols
Cell Culture
HepG2, Huh7, and PLC/PRF/5 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Cells were seeded in 6-well plates and treated with this compound at their respective IC50 concentrations for 48 hours. Cells were then harvested, washed with PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes. The percentage of apoptotic cells was determined by flow cytometry.
Western Blot Analysis
Cells were treated with this compound for 24 hours, and total protein was extracted using RIPA buffer. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against p-AKT (Ser473), p-mTOR (Ser2448), and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
References
- 1. Experimental Models of Hepatocellular Carcinoma—A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relating hepatocellular carcinoma tumor samples and cell lines using gene expression data in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origin and properties of hepatocellular carcinoma cell lines [jjgastro.com]
- 5. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Induction: Celastrol (XST-14) vs. Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic pathways induced by the novel compound Celastrol (herein referred to as XST-14 for illustrative purposes) and the established chemotherapeutic agent, Paclitaxel. The information presented is supported by experimental data from various cancer cell lines, offering a comprehensive resource for researchers investigating programmed cell death.
Introduction to Apoptosis-Inducing Agents
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of oncology research. This guide focuses on two such agents:
-
This compound (Celastrol): A pentacyclic triterpenoid extracted from the "Thunder of God Vine" (Tripterygium wilfordii). It is a promising natural compound with demonstrated anti-tumor properties across a range of cancer types. Celastrol is known to induce apoptosis through multiple signaling pathways, often initiated by the generation of reactive oxygen species (ROS).
-
Paclitaxel: A well-established mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis.
Comparative Performance: this compound (Celastrol) vs. Paclitaxel
The following tables summarize the quantitative data on the pro-apoptotic effects of this compound (Celastrol) and Paclitaxel in different cancer cell lines.
Table 1: IC50 Values for Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| This compound (Celastrol) | AGS | Gastric Cancer | 3.77 | 48 |
| EPG85-257 | Gastric Cancer | 6.9 | 48 | |
| Miapaca-2 | Pancreatic Cancer | 7.31 | 48 | |
| BxPC-3 | Pancreatic Cancer | 7.79 | 48 | |
| Panc-1 | Pancreatic Cancer | 16.15 | 48 | |
| Paclitaxel | T47D | Breast Cancer | 1.577 | 24 |
| MDA-MB-231 | Breast Cancer | 0.0071 - 0.0199 | 72 | |
| NSCLC cell lines (median) | Non-Small Cell Lung Cancer | 9.4 | 24 | |
| SCLC cell lines (median) | Small Cell Lung Cancer | 25 | 24 |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Exposure Time (h) |
| This compound (Celastrol) | AGS | 2 | 23.9 | 48 |
| EPG85-257 | 3.5 | 5.65 | 48 | |
| QDDQ-NM | 5 | 21.1 | Not Specified | |
| QDDQ-NM | 10 | 30.9 | Not Specified | |
| QDDQ-NM | 20 | 44.1 | Not Specified | |
| Paclitaxel | Non-Small Cell Lung Cancer Lines | 10 | 19.9 - 73.0 | 24 |
| Jurkat (Caspase-8 expressing) | Not Specified | Increased vs. deficient | 6 - 24 |
Table 3: Caspase Activation
| Compound | Cell Line | Effect on Caspases |
| This compound (Celastrol) | Osteosarcoma cell lines | Activation of Caspase-3, -8, and -9.[1] |
| Neuroblastoma cell lines | Increased protein expression of cleaved Caspase-3 and -8.[2] | |
| Paclitaxel | Non-Small Cell Lung Cancer Lines | 20% to 215% increase in Caspase-3 activity.[3] |
| U-2 OS (Osteosarcoma) | Activation of Caspase-3.[4] |
Signaling Pathways
This compound (Celastrol) Induced Apoptotic Pathway
Celastrol induces apoptosis through a multi-faceted mechanism, primarily initiated by an increase in intracellular Reactive Oxygen Species (ROS). This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
This compound (Celastrol) Apoptotic Pathway
Paclitaxel Induced Apoptotic Pathway
Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to mitotic arrest. This prolonged arrest triggers apoptotic signaling cascades, including the activation of the TAK1-JNK pathway and modulation of the Bcl-2 family of proteins.
Paclitaxel Apoptotic Pathway
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
1. Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Annexin V/PI Staining Workflow
Protocol Steps:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired compound (e.g., this compound or Paclitaxel) for the specified duration. Include untreated cells as a negative control.
-
Harvest the cells. For adherent cells, gently trypsinize and collect the cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.[5][6]
-
Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[5]
-
FITC fluorescence (detecting Annexin V) is typically measured in the FL1 channel, and PI fluorescence is measured in the FL3 channel.
-
2. Western Blot for Cleaved Caspase-3
This method detects the active form of caspase-3, a key executioner caspase in apoptosis.
Protocol Steps:
-
Sample Preparation:
-
Treat cells with the apoptosis-inducing agent.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel (e.g., 12-15%).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. The cleaved caspase-3 will appear as a band of approximately 17-19 kDa.
-
3. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Protocol Steps:
-
Cell Preparation and Staining:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat the cells with the test compound.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh medium or PBS containing the JC-1 dye (typically at a final concentration of 2 µM).[8]
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[8][9]
-
-
Washing and Analysis:
-
After incubation, remove the staining solution and wash the cells with an assay buffer.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader.
-
For fluorescence microscopy, use filters for both green (monomers) and red (aggregates) fluorescence.
-
For flow cytometry, detect green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization and apoptosis.
-
Conclusion
Both this compound (Celastrol) and Paclitaxel are potent inducers of apoptosis in a variety of cancer cell lines. However, they achieve this through distinct primary mechanisms. This compound initiates apoptosis primarily through ROS-mediated stress, activating both intrinsic and extrinsic pathways. In contrast, Paclitaxel's pro-apoptotic effects are a consequence of microtubule stabilization and mitotic arrest. Understanding these different mechanisms of action is crucial for the rational design of novel therapeutic strategies and combination therapies in cancer treatment. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the apoptotic pathways induced by these and other compounds.
References
- 1. Celastrol induces apoptosis and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol promotes apoptotic cell death in children neuroblastoma cells through caspases dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel induces apoptosis via caspase-3 activation in human osteogenic sarcoma cells (U-2 OS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative In Vivo Efficacy Analysis: A Novel Kinase Inhibitor Versus Sorafenib
Disclaimer: Initial searches for the compound "XST-14" did not yield specific data for a direct comparison with sorafenib. Therefore, this guide provides a template for comparing the in vivo efficacy of a hypothetical novel kinase inhibitor, referred to as "Compound X," against the established multi-kinase inhibitor, sorafenib. The data and protocols for sorafenib are based on publicly available preclinical studies.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of novel oncology therapeutics.
Introduction
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1][2] It acts by inhibiting tumor cell proliferation and angiogenesis.[1][3] Specifically, sorafenib targets the RAF/MEK/ERK signaling pathway in tumor cells and inhibits receptor tyrosine kinases such as VEGFR and PDGFR in the tumor vasculature.[1][2][4] Given its established role in cancer therapy, sorafenib serves as a critical benchmark for evaluating the in vivo efficacy of new therapeutic agents like Compound X.
This document outlines the methodologies for a comparative in vivo study and presents a hypothetical comparison based on known efficacy parameters of sorafenib.
Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by sorafenib. A similar diagram for Compound X would be necessary to compare their mechanisms of action.
Caption: Signaling pathways inhibited by sorafenib.
Comparative In Vivo Efficacy Data
The following table summarizes representative in vivo efficacy data for sorafenib in a hepatocellular carcinoma (HCC) xenograft model. Data for Compound X would be populated from equivalent studies.
| Parameter | Sorafenib | Compound X |
| Animal Model | Nude mice with subcutaneous HepG2 xenografts | Data to be determined |
| Dosage and Administration | 30 mg/kg, oral gavage, daily | Data to be determined |
| Treatment Duration | 21 days | Data to be determined |
| Tumor Growth Inhibition (TGI) | Significant inhibition observed | Data to be determined |
| Median Survival | 33 days (vs. 28 days for vehicle)[5] | Data to be determined |
| Body Weight Change | No significant toxicity observed | Data to be determined |
| Adverse Effects | Generally well-tolerated in preclinical models[5] | Data to be determined |
Experimental Protocols
A standardized protocol is crucial for the direct comparison of Compound X and sorafenib. The following outlines a typical methodology for a subcutaneous xenograft model.
Cell Culture
Human cancer cell lines (e.g., HepG2 for HCC, A498 for RCC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: Immunocompromised mice (e.g., BALB/c nude or SCID), typically 4-6 weeks old.[6]
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[6][7]
Experimental Workflow
The diagram below illustrates a standard workflow for an in vivo efficacy study.
Caption: General experimental workflow for in vivo efficacy studies.
Dosing and Monitoring
-
Group Formation: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., Vehicle control, Sorafenib, Compound X).
-
Drug Administration: Sorafenib is typically administered orally by gavage.[6] Compound X should be administered via a clinically relevant route. The vehicle used for drug formulation should be administered to the control group.
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: V = 0.5 x (length x width²).[6] Animal body weight and general health are monitored throughout the study.
Endpoint and Data Analysis
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival analysis and biomarker assessment in tumor tissue.
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between treatment groups and the vehicle control. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.
Conclusion
This guide provides a framework for the preclinical in vivo comparison of a novel therapeutic, Compound X, with the standard-of-care agent, sorafenib. A rigorous, well-controlled study following these protocols will generate the necessary data to evaluate the relative efficacy and potential of the new compound. The key to a successful comparison lies in the consistency of the experimental conditions and the comprehensive collection of data on both anti-tumor activity and tolerability.
References
Safety Operating Guide
Proper Disposal Procedures for XST-14
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of XST-14.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 2607143-50-8 | [1][2][3][4] |
| Molecular Formula | C16H21NO4 | [2][5] |
| Molecular Weight | 291.34 g/mol | [2][5] |
| Physical State | Solid | [6][7] |
| Solubility | ≥10 mg/mL in ethanol and DMSO | [6] |
| IC50 (ULK1) | 26.6 nM | [2][5] |
Hazard Assessment
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4][7] The NFPA 704 ratings for this compound are:
-
Health: 0
-
Fire: 0
-
Reactivity: 0[4]
Despite its non-hazardous classification, it is crucial to handle this compound with standard laboratory precautions.[6][8]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The following disposal procedure is based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting.
Step-by-Step Disposal Procedure for this compound:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect un-contaminated solid this compound waste in a designated, clearly labeled waste container.
-
Solutions: Solutions of this compound in solvents like DMSO or ethanol should be collected in a separate, labeled container for flammable liquid waste. Do not mix with other waste streams.[9]
-
Contaminated Materials: Any materials (e.g., pipette tips, weighing paper, gloves) that have come into contact with this compound should be disposed of as solid chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and any solvents present.[10] Do not use abbreviations.
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Disposal:
-
While some sources suggest that small quantities of non-hazardous waste may be disposed of with household waste, standard laboratory practice dictates that all chemical waste should be disposed of through an approved waste disposal plant.[1][4]
-
Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[9][10]
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound|2607143-50-8|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. keyorganics.net [keyorganics.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemscene.com [chemscene.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. quora.com [quora.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Operational Guidance for Handling XST-14
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds like XST-14. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, handling procedures, and disposal plans to foster a secure research environment.
Compound Information:
| Identifier | Value |
| CAS Number | 2607143-50-8 |
| Physical Form | Solid |
| Solubility | Soluble in ethanol and DMSO (≥10 mg/ml)[1] |
| Storage | Store at -20°C[1] |
Hazard Assessment and Safety Precautions
Safety data sheets (SDS) for this compound present some conflicting information regarding its hazard classification. While one source indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS)[2], another identifies it as an "Acute Health Hazard" under SARA 311/312[3]. A conservative approach is therefore essential. All personnel should treat this compound as a potentially hazardous substance.
General Handling Precautions:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing[1].
-
Wash hands and any exposed skin thoroughly after handling[1][3].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[3][4].
-
Use only in well-ventilated areas or outdoors[4].
-
Avoid release to the environment[4].
-
Keep away from heat, sparks, open flames, and hot surfaces[4].
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear impermeable and resistant gloves. The exact breakthrough time should be confirmed with the glove manufacturer[2]. | To prevent skin contact. Due to a lack of specific testing, selecting a glove material requires careful consideration of the solvent being used. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield if there is a splash hazard. | To protect eyes and face from dust particles and splashes. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. Ensure that contaminated work clothing is not allowed out of the workplace[4]. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | In case of inadequate ventilation or when handling powders, wear respiratory protection[4]. | To prevent inhalation of dust particles. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of with household waste[2]. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as chemical waste. The empty container should be disposed of according to official regulations[2]. |
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If symptoms persist, consult a doctor[2]. |
| Skin Contact | While some sources suggest the product does not irritate the skin, it is best practice to wash the affected area with soap and water[2]. |
| Eye Contact | Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor[2]. |
| Ingestion | If symptoms persist, consult a doctor[2]. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Mechanically pick up spilled solid material to avoid generating dust[2].
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and decontaminate.
-
Do not allow the substance to enter sewers or surface/ground water[2].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
